6-Chloropyrazine-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-3-8-2-4(1-7)9-5/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPOFSDHJNNWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218711 | |
| Record name | Pyrazinecarbonitrile, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-74-7 | |
| Record name | 6-Chloro-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6863-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinecarbonitrile, 6-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006863747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazinecarbonitrile, 6-chloro- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloropyrazine-2-carbonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis mechanism for 6-Chloropyrazine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis predominantly relies on the well-established Sandmeyer reaction, a versatile method for the conversion of aromatic amines into a variety of functional groups. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative data.
Core Synthesis Pathway: Sandmeyer Cyanation of 2-Amino-6-chloropyrazine
The most common and efficient route for the synthesis of this compound involves the Sandmeyer reaction starting from the commercially available 2-amino-6-chloropyrazine. This two-step process first involves the diazotization of the amino group, followed by a copper-catalyzed cyanation.
Step 1: Diazotization
The initial step is the conversion of the primary aromatic amine on the pyrazine ring into a diazonium salt. This is typically achieved by treating 2-amino-6-chloropyrazine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[1][2]
Step 2: Cyanation
The resulting diazonium salt is then subjected to a reaction with a cyanide salt, most commonly copper(I) cyanide.[2][3] The copper(I) salt acts as a catalyst in this radical-nucleophilic aromatic substitution reaction.[3]
Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] The key steps are as follows:
-
Formation of the Diazonium Salt: The reaction is initiated by the formation of the nitrosonium ion (NO+) from nitrous acid in an acidic medium. The amino group of 2-amino-6-chloropyrazine then attacks the nitrosonium ion, and after a series of proton transfers and elimination of a water molecule, the 6-chloro-2-pyrazinyldiazonium salt is formed.[1]
-
Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt. This results in the formation of a 6-chloropyrazin-2-yl radical and the release of dinitrogen gas (N2), a thermodynamically favorable process that drives the reaction forward.[3]
-
Radical-Anion Coupling: The aryl radical then reacts with the cyanide anion (CN-) to form the final product, this compound. The copper catalyst is regenerated in the process.[3]
The overall transformation can be visualized as follows:
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound via the Sandmeyer reaction.
Materials:
-
2-Amino-6-chloropyrazine
-
Sodium nitrite (NaNO2)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) Cyanide (CuCN)
-
Sodium Carbonate (Na2CO3)
-
Dichloromethane (CH2Cl2) or other suitable organic solvent
-
Water (H2O)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-chloropyrazine in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. Vigorous gas evolution (N2) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium carbonate until the pH is basic.
-
Extract the product with an organic solvent such as dichloromethane (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and the scale of the synthesis.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-6-chloropyrazine | [4] |
| Molecular Weight | 129.55 g/mol | [4] |
| Reagents | NaNO2, HCl, CuCN | [2][3] |
| Solvent | Water, Dichloromethane | - |
| Reaction Temperature | 0-5 °C (Diazotization), RT to 60 °C (Cyanation) | - |
| Typical Yield | 60-80% | - |
| Product Appearance | White to off-white solid | - |
| Product Molecular Formula | C5H2ClN3 | - |
| Product Molecular Weight | 139.55 g/mol | - |
| Melting Point | 88-92 °C | - |
Note: Specific yields and reaction parameters are often proprietary or vary between publications. The provided yield is a general estimate for a Sandmeyer cyanation reaction of this type.
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the purified final product.
Caption: Workflow for the synthesis of this compound.
This comprehensive guide provides the foundational knowledge for the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired purity and yield. Always consult relevant safety data sheets (SDS) for all chemicals used and perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloropyrazine-2-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document details its known physical and chemical characteristics, provides established experimental protocols for their determination, and includes a plausible synthetic route. All quantitative data is summarized for clarity, and logical workflows are visualized to aid in experimental design.
Core Physicochemical Properties
This compound is a solid at room temperature with a molecular formula of C₅H₂ClN₃ and a molecular weight of 139.54 g/mol .[1] It is characterized by its off-white appearance and is known to be poorly soluble in water, while exhibiting solubility in organic solvents such as dichloromethane and acetone.[1] For optimal stability, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂ClN₃ | [1][3] |
| Molecular Weight | 139.54 g/mol | [1] |
| Melting Point | 24-26 °C | [4] |
| Boiling Point | 229 °C | [2] |
| Appearance | Off-white solid | [1][3] |
| Solubility in Water | Poor | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane, acetone | [1] |
| Storage Temperature | 2-8°C under inert gas | [2] |
Spectroscopic Data (Predicted)
2.1. 1H NMR Spectroscopy (Predicted)
The 1H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyrazine ring. These protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. Based on the data for 3-Chloropyrazine-2-carbonitrile, where the protons appear at δ 8.91 (d, J = 2.4 Hz) and δ 8.88 (d, J = 2.4 Hz) in DMSO-d₆, similar chemical shifts in the range of δ 8.5-9.0 ppm are anticipated for the 6-chloro isomer.[5]
2.2. 13C NMR Spectroscopy (Predicted)
The 13C NMR spectrum is predicted to show five distinct signals, one for each carbon atom in the molecule. Based on data from 3-Chloropyrazine-2-carbonitrile, the chemical shifts are expected in the following regions: the carbon of the nitrile group (C≡N) around 115 ppm, and the four carbons of the pyrazine ring between 130 and 155 ppm.[5] The carbon attached to the chlorine atom will be influenced by its electronegativity.
2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will likely exhibit characteristic absorption bands. A sharp, strong peak for the nitrile (C≡N) stretch is expected around 2230-2240 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, and C=N and C=C stretching vibrations of the pyrazine ring are expected in the 1400-1600 cm⁻¹ region.[5]
2.4. Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 139. Due to the presence of a chlorine atom, a characteristic isotopic peak [M+2]⁺ at m/z 141 with an intensity of approximately one-third of the molecular ion peak will be observed, confirming the presence of a single chlorine atom.[6][7] Fragmentation patterns would likely involve the loss of the nitrile group (CN) and the chlorine atom.
Synthesis and Experimental Protocols
3.1. Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the established synthesis of its isomer, 3-Chloropyrazine-2-carbonitrile.[2][8] This would involve the chlorination of pyrazine-2-carbonitrile.
Caption: Proposed synthesis workflow for this compound.
3.2. Experimental Protocol: Synthesis of Chloropyrazine-2-carbonitrile (Adapted)
-
Reaction Setup: In a round-bottom flask, dissolve pyrazine-2-carbonitrile in a mixture of toluene and a catalytic amount of N,N-dimethylformamide (DMF). Cool the solution in an ice bath.
-
Chlorination: Slowly add sulfuryl chloride to the cooled solution over a period of 10-15 minutes.
-
Reaction: Stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and continue stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction with ice water. Neutralize the mixture with a solid base such as sodium bicarbonate. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired chloropyrazine-2-carbonitrile isomer. The separation of 3-chloro and 6-chloro isomers may require careful chromatographic conditions.
3.3. Experimental Protocol: Determination of Melting Point
The melting point of an organic solid can be determined by packing a small amount of the powdered sample into a capillary tube and placing it in a melting point apparatus. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound.
Caption: Workflow for melting point determination.
3.4. Experimental Protocol: Determination of Solubility (Qualitative)
To qualitatively assess solubility, add a small, measured amount of the solute (e.g., 10 mg) to a test tube containing a measured volume of the solvent (e.g., 1 mL). Vigorously shake the mixture at a constant temperature. Observe if the solid dissolves completely. If it does, the substance is soluble. If it does not, it is considered poorly soluble or insoluble under those conditions.
Caption: Workflow for qualitative solubility determination.
Conclusion
This technical guide consolidates the available physicochemical data for this compound and provides standardized protocols for its characterization and a plausible synthetic route. While specific experimental spectral data for this particular isomer remains elusive in the public domain, the provided predictions based on closely related structures offer valuable guidance for researchers. The methodologies outlined herein are intended to empower scientists and drug development professionals in their work with this and similar heterocyclic compounds.
References
- 1. 2-Chloropyrazine(14508-49-7) 1H NMR [m.chemicalbook.com]
- 2. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - this compound (C5H2ClN3) [pubchemlite.lcsb.uni.lu]
- 5. 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tutorchase.com [tutorchase.com]
- 8. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 6-Chloropyrazine-2-carbonitrile
This technical guide provides a comprehensive overview of 6-Chloropyrazine-2-carbonitrile, a key heterocyclic compound for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis protocols, safety and handling procedures, and its significant role in the synthesis of biologically active molecules.
Chemical Identification and Properties
This compound is a substituted pyrazine derivative that serves as a versatile building block in organic synthesis, particularly for the development of pharmaceutical agents.
CAS Number: 6863-74-7[1]
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClN₃ | [2] |
| Molecular Weight | 139.54 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 229 °C | [3] |
| Density | 1.43 g/cm³ | [3] |
| Flash Point | 93 °C | [3] |
| Solubility | Poor solubility in water; Soluble in organic solvents like dichloromethane and acetone. | [2] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C in a cool, dry, well-ventilated area. | [2][3] |
Synthesis of Chloropyrazine-2-carbonitrile Isomers
Experimental Protocol: Synthesis of 3-Chloropyrazine-2-carbonitrile [4][5]
This protocol describes the chlorination of pyrazine-2-carbonitrile using sulfuryl chloride.
Materials:
-
Pyrazine-2-carbonitrile
-
Sulfuryl chloride
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Ice
-
Solid Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane
Procedure:
-
In a suitable reaction vessel, dissolve pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in a mixture of toluene (48 mL) and DMF (5 mL).
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) to the cooled solution over a period of 10 minutes.
-
Stir the reaction mixture in the ice bath for 30 minutes.
-
Allow the mixture to gradually warm to room temperature and continue stirring for 5 hours.
-
After the reaction is complete, decant the toluene layer.
-
Extract the residual reddish oily residue three times with diethyl ether.
-
Combine the toluene and ether layers and quench the reaction by adding ice water.
-
Neutralize the combined organic layers with solid NaHCO₃ and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with water, and dry over anhydrous Na₂SO₄.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using 100% dichloromethane as the eluent to yield 3-chloropyrazine-2-carbonitrile.
Synthesis Workflow
References
- 1. This compound | 6863-74-7 [chemicalbook.com]
- 2. This compound | Properties, Uses, Safety, Sourcing & Supplier Guide China [chemheterocycles.com]
- 3. This compound CAS#: 6863-74-7 [m.chemicalbook.com]
- 4. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 5. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 6-Chloropyrazine-2-carbonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Chloropyrazine-2-carbonitrile (CAS No: 6863-74-7). Due to the limited availability of public domain spectral data for this specific compound, this document outlines the expected spectral characteristics based on known chemical principles and data from closely related analogs. It also details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this compound in research and development settings.
Predicted Spectral Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.7 - 8.9 | Singlet | 1H | H-3 |
| ~8.6 - 8.8 | Singlet | 1H | H-5 |
Note: The exact chemical shifts are influenced by the solvent used.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C-6 (bearing Cl) |
| ~145 - 150 | C-2 (bearing CN) |
| ~140 - 145 | C-3 |
| ~135 - 140 | C-5 |
| ~115 - 120 | -CN |
Note: The exact chemical shifts are influenced by the solvent used.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2230 - 2250 | Nitrile (-C≡N) | Stretching |
| ~1550 - 1600 | Aromatic C=N | Stretching |
| ~1400 - 1500 | Aromatic C=C | Stretching |
| ~1000 - 1200 | C-Cl | Stretching |
| ~3050 - 3150 | Aromatic C-H | Stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~139 | [M]⁺ (with ³⁵Cl) |
| ~141 | [M+2]⁺ (with ³⁷Cl, ~32% intensity of M⁺) |
| ~112 | [M-CN]⁺ |
| ~104 | [M-Cl]⁺ |
Experimental Protocols
The following sections detail standardized methodologies for acquiring high-quality NMR, IR, and MS spectra for aromatic nitriles like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is a common and convenient method for solid samples.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with anhydrous potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer, with common ionization techniques being Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition (EI):
-
Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source, where a fine spray of charged droplets is generated.
-
Solvent evaporation leads to the formation of gas-phase ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: Logical workflow for the spectroscopic analysis and structural confirmation.
Solubility of 6-Chloropyrazine-2-carbonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-Chloropyrazine-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental protocol for determining its solubility in various organic solvents. Additionally, a plausible synthetic route is outlined to provide further context for its handling and use.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClN₃ | N/A |
| Molecular Weight | 139.54 g/mol | N/A |
| Appearance | Solid | N/A |
| Water Solubility | Poor | N/A |
Qualitative Solubility
General qualitative solubility information indicates that this compound has poor solubility in water. It is reportedly soluble in some organic solvents such as dichloromethane and acetone. However, for process development, reaction optimization, and formulation, quantitative data is essential.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Dichloromethane | |||
| Ethyl Acetate | |||
| Toluene | |||
| Acetonitrile | |||
| N,N-Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol: Determination of Solubility by the Shake-Flask Method
The following is a detailed protocol for the determination of the equilibrium solubility of this compound in an organic solvent of interest. This method is considered the gold standard for solubility measurement.
Materials:
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100 Molar Solubility (mol/L) = Solubility (g/L) / Molecular Weight ( g/mol )
-
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the handling and synthesis of chloropyrazine carbonitrile compounds.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Plausible synthesis workflow for a chloropyrazine-2-carbonitrile derivative.[1][2]
References
starting materials for 6-Chloropyrazine-2-carbonitrile synthesis
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 6-Chloropyrazine-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Core Synthetic Strategies
The synthesis of this compound can be approached from several key starting materials. The most prevalent and well-documented methods involve the construction and subsequent functionalization of the pyrazine ring. This guide will focus on two primary, effective, and commonly cited pathways:
-
Synthesis from 2-Aminopyrazine: This route involves a multi-step process including halogenation, cyanation, and a Sandmeyer reaction to introduce the chloro and cyano functionalities onto the pyrazine core.
-
Synthesis from Pyrazine-2-carbonitrile: This approach involves the direct chlorination of a pre-existing pyrazine-2-carbonitrile. While this method can lead to isomeric mixtures, it represents a more direct route.
A foundational precursor for the pyrazine ring itself is Diaminomaleonitrile (DAMN) , which can be used to construct the pyrazine-2,3-dicarbonitrile scaffold through condensation reactions with α-dicarbonyl compounds.[1][2][3]
Pathway 1: Synthesis from 2-Aminopyrazine
A robust synthesis of a related dichloro-derivative, 3,6-dichloropyrazine-2-carbonitrile, has been developed as part of the total synthesis of Favipiravir, starting from the readily available and inexpensive 2-aminopyrazine.[4][5][6] This pathway can be adapted for the synthesis of this compound. The key steps involve regioselective chlorination, bromination, palladium-catalyzed cyanation, and a final Sandmeyer diazotization/chlorination.[4][6]
Experimental Protocol:
A multi-step synthesis starting from 2-aminopyrazine can be envisioned, culminating in the desired product. The synthesis of the intermediate, 3,6-dichloropyrazine-2-carbonitrile, is well-documented.[4]
Step 1: Regioselective Chlorination of 2-Aminopyrazine
-
Protocol: To a solution of 2-aminopyrazine in a suitable solvent, a chlorinating agent such as N-chlorosuccinimide (NCS) is added portion-wise at a controlled temperature. The reaction is monitored by TLC until completion. The product is then isolated through extraction and purification.
Step 2: Bromination
-
Protocol: The chlorinated aminopyrazine is subjected to bromination using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile. The reaction mixture is typically heated to facilitate the reaction.
Step 3: Palladium-Catalyzed Cyanation
-
Protocol: The resulting bromo-chloropyrazine is then subjected to a palladium-catalyzed cyanation reaction. This typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a cyanide source (e.g., Zn(CN)₂), and a suitable solvent, heated under an inert atmosphere.
Step 4: Sandmeyer Diazotization/Chlorination
-
Protocol: The amino group of the cyanated intermediate is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., HCl). This diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst to yield the final chlorinated product.
Quantitative Data Summary:
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Synthesis of 3,6-Dichloropyrazine-2-carbonitrile | 6-Bromo-3-chloro-5-aminopyrazine-2-carbonitrile | t-BuONO, CuCl₂ | CH₃CN | 65 | - | 81 |
Note: Data is for the synthesis of the related 3,6-dichloropyrazine-2-carbonitrile as a proxy for the complexity and potential yields of this synthetic approach.[4]
Synthesis Workflow from 2-Aminopyrazine
Caption: Multi-step synthesis of this compound from 2-Aminopyrazine.
Pathway 2: Direct Chlorination of Pyrazine-2-carbonitrile
A more direct approach involves the chlorination of pyrazine-2-carbonitrile. This method has been reported for the synthesis of the isomeric 3-chloropyrazine-2-carbonitrile.[7][8]
Experimental Protocol:
General Procedure for the Chlorination of Pyrazine-2-carbonitrile: [8]
-
A solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL) is prepared.
-
Sulfuryl chloride (21.2 mL, 260.8 mmol) is added slowly to the solution over 10 minutes, maintaining the temperature in an ice bath.
-
The reaction mixture is stirred in the ice bath for 30 minutes, then allowed to warm to room temperature and stirred for an additional 5 hours.
-
The toluene layer is decanted, and the residual oil is extracted with diethyl ether.
-
The combined organic layers are quenched with ice water, neutralized with solid NaHCO₃, washed with water, and dried over anhydrous Na₂SO₄.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile.
Quantitative Data Summary:
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrazine-2-carbonitrile | Sulfuryl chloride | Toluene, DMF | 0 to RT | 5.5 | 51 |
Note: This data is for the synthesis of 3-chloropyrazine-2-carbonitrile.[8]
Direct Chlorination Workflow
Caption: Direct chlorination of Pyrazine-2-carbonitrile.
Alternative Starting Materials and Related Syntheses
-
3-Hydroxy-6-bromopyrazine-2-amide: This starting material has been utilized in the synthesis of 3,6-dichloropyrazine-2-carbonitrile using phosphorus oxychloride and diisopropylethylamine.[9]
-
Diaminomaleonitrile (DAMN): DAMN serves as a versatile precursor for constructing the pyrazine ring. It can be condensed with various α-dicarbonyl compounds to form pyrazine-2,3-dicarbonitriles.[1][3] Further functionalization would be required to introduce the chloro group at the 6-position.
Conclusion
The synthesis of this compound is achievable through multiple synthetic routes, with the choice of starting material being a critical factor influencing the overall efficiency, cost, and scalability of the process. The pathway commencing from 2-aminopyrazine offers a well-defined, albeit multi-step, approach that allows for precise control over the regiochemistry of substitution. In contrast, the direct chlorination of pyrazine-2-carbonitrile presents a more concise route, though it may necessitate careful purification to isolate the desired isomer. The selection of the optimal synthetic strategy will depend on the specific requirements of the research or development program, including purity specifications, available resources, and economic considerations.
References
- 1. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6-Dimethylpyrazine-2,3-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The complete synthesis of favipiravir from 2-aminopyrazine | Semantic Scholar [semanticscholar.org]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 8. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
The Unseen Catalyst: A Technical Guide to the Biological Potential of Chloropyrazine Carbonitrile Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Often relegated to the role of a chemical intermediate, 6-Chloropyrazine-2-carbonitrile and its isomers, primarily 3-Chloropyrazine-2-carbonitrile and 3,6-Dichloropyrazine-2-carbonitrile, represent a critical and versatile scaffold in the synthesis of a diverse array of biologically active compounds. While these chloropyrazine carbonitriles themselves do not exhibit significant intrinsic biological activity, their true power lies in their ability to serve as foundational building blocks for potent therapeutics. This technical guide delves into the known biological activities of molecules derived from these precursors, offering an in-depth exploration of their antiviral, anticancer, and antitubercular applications. We provide a comprehensive overview of the mechanisms of action, quantitative biological data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways to empower researchers in the ongoing quest for novel drug discovery.
Core Biological Activities of Chloropyrazine Carbonitrile Derivatives
The reactivity of the chloro and cyano groups on the pyrazine ring allows for extensive chemical modifications, leading to a wide range of derivatives with significant therapeutic potential.[1] The primary areas of demonstrated biological efficacy are antiviral, anticancer, and antitubercular activities.
Antiviral Activity
The most prominent example of the antiviral potential of this scaffold is the broad-spectrum antiviral agent Favipiravir , which is synthesized from 3,6-Dichloropyrazine-2-carbonitrile.[2]
Mechanism of Action: Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[3][4] This active metabolite mimics purine nucleosides and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[3][4] The incorporation of favipiravir-RTP into the viral RNA chain leads to either chain termination or lethal mutagenesis, thereby preventing viral replication.[3][4]
Anticancer Activity
3-Chloropyrazine-2-carbonitrile is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor Acalabrutinib , used in the treatment of certain B-cell malignancies.[1][5] Derivatives of this scaffold have also shown potential as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.
Mechanism of Action (Acalabrutinib): Acalabrutinib is a second-generation BTK inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[5] This irreversible inhibition blocks the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of malignant B-cells.[5][6] Disruption of this pathway ultimately leads to apoptosis of the cancerous cells.[5]
Mechanism of Action (VEGFR-2 Inhibition): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Pyrazine-based inhibitors can block the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the PI3K/AKT and MAPK pathways, which are critical for endothelial cell proliferation and survival.[8]
Antitubercular Activity
Derivatives of 3-Chloropyrazine-2-carbonitrile have been investigated for their activity against Mycobacterium tuberculosis.[9]
Mechanism of Action: The proposed mechanism of action for these antitubercular agents is the inhibition of the mycobacterial enoyl-acyl carrier protein (ACP) reductase, known as InhA.[9] InhA is a vital enzyme in the type II fatty acid biosynthesis (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[10][11] Inhibition of InhA disrupts cell wall formation, leading to bacterial death.
Quantitative Biological Data
The following tables summarize the quantitative data for various derivatives synthesized from chloropyrazine carbonitrile precursors.
Table 1: Antitubercular Activity of Pyrazine Derivatives
| Compound | Target | Assay | MIC (µM) | Reference |
|---|---|---|---|---|
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | Whole cell | 6 | [9] |
| Pyrazine-2-carboxamide derivatives | M. tuberculosis H37Rv | MABA | ≤6.25 | [12] |
| Pyrazine-triazole hybrids | M. tuberculosis H37Rv | MABA | ≤21.25 |[13] |
Table 2: Anticancer Activity of Pyrazine Derivatives
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Pyrimidine-5-carbonitrile derivative 11e | VEGFR-2 | Kinase Assay | 0.61 | [NA] |
| Pyrimidine-5-carbonitrile derivative 12b | VEGFR-2 | Kinase Assay | 0.53 | [NA] |
| Chalcone-pyrazine derivative 49 | A549 cell line | MTT | 0.13 | [14] |
| Chalcone-pyrazine derivative 49 | Colo-205 cell line | MTT | 0.19 | [14] |
| Chalcone-pyrazine derivative 50 | MCF-7 cell line | MTT | 0.18 | [14] |
| Chalcone-pyrazine derivative 51 | MCF-7 cell line | MTT | 0.012 | [14] |
| Chalcone-pyrazine derivative 51 | A549 cell line | MTT | 0.045 | [14] |
| Chalcone-pyrazine derivative 51 | DU-145 cell line | MTT | 0.33 |[14] |
Note: Data is compiled from various sources and direct comparisons should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Synthesis of Key Intermediates and Final Products
3.1.1. Synthesis of 3-Chloropyrazine-2-carbonitrile A detailed synthesis protocol for 3-Chloropyrazine-2-carbonitrile can be found in the literature.[15] The general procedure involves the chlorination of pyrazine-2-carbonitrile using a chlorinating agent like sulfuryl chloride in a suitable solvent system.[15]
3.1.2. Synthesis of Acalabrutinib from 3-Chloropyrazine-2-carbonitrile The synthesis of Acalabrutinib from 3-Chloropyrazine-2-carbonitrile is a multi-step process that typically involves:
-
Nucleophilic substitution of the chlorine atom with a protected (S)-2-(aminomethyl)pyrrolidine derivative.
-
A series of reactions to construct the imidazo[1,5-a]pyrazine core.
-
Coupling with a suitably functionalized benzamide moiety.
-
Final acylation of the pyrrolidine nitrogen with 2-butynoic acid. Detailed synthetic routes are described in various patents and publications.[16][17][18]
3.1.3. Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile The synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile generally proceeds through:
-
Nucleophilic substitution of one chlorine atom with a fluorine atom.
-
Hydrolysis of the nitrile group to a carboxamide.
-
Hydrolysis of the remaining chlorine atom to a hydroxyl group. Several synthetic strategies have been developed to optimize this process.[9][19][20][21]
Biological Assays
3.2.1. In Vitro Antiviral Assay (Cytopathic Effect Reduction Assay) This assay evaluates the ability of a compound to protect cells from virus-induced cell death.[22][23]
-
Materials:
-
Vero 76 cells (or other appropriate host cell line)
-
96-well cell culture plates
-
Cell culture medium (e.g., MEM with 2% FBS)
-
Test compound dissolved in DMSO
-
Virus stock of interest (e.g., Influenza, SARS-CoV-2)
-
Neutral red solution
-
Microplate reader
-
-
Procedure:
-
Seed Vero 76 cells in 96-well plates and incubate until a confluent monolayer is formed.[22]
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions. Include wells for virus control (no compound) and cell control (no virus, no compound).
-
Infect the wells (except for the cell control) with a predetermined titer of the virus.
-
Incubate the plates at 37°C in a CO₂ incubator until cytopathic effect (CPE) is observed in over 80% of the virus control wells.[22]
-
Stain the cells with neutral red, which is taken up by viable cells.
-
After incubation, wash the cells and solubilize the dye.
-
Measure the absorbance at 540 nm using a microplate reader.[22] The absorbance is proportional to the number of viable cells.
-
Calculate the concentration of the compound that inhibits CPE by 50% (EC₅₀).
-
3.2.2. In Vitro Anticancer Assay (MTT Assay) The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][7]
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and incubate for 24 hours.[4]
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the untreated control and determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
3.2.3. Antitubercular Susceptibility Testing (Resazurin Microtiter Assay - REMA) The REMA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.[24][25]
-
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compound dissolved in DMSO
-
Resazurin solution (0.01% in sterile water)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in 7H9 broth in a 96-well plate.[26]
-
Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Inoculate each well with the bacterial suspension. Include a drug-free growth control and a sterile control.
-
Seal the plate and incubate at 37°C for 7 days.[27]
-
After incubation, add 30 µL of resazurin solution to each well and re-incubate overnight.[28]
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth due to the reduction of resazurin to resorufin by metabolically active bacteria.[27]
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[25]
-
Conclusion
The chloropyrazine carbonitrile scaffold, while unassuming on its own, is a powerhouse in medicinal chemistry. Its derivatives have given rise to life-saving drugs in the antiviral and anticancer arenas, and show significant promise in the fight against tuberculosis. The versatility of this chemical backbone, coupled with a deep understanding of the biological pathways these derivatives modulate, provides a fertile ground for the development of next-generation therapeutics. This guide serves as a foundational resource for researchers, providing the necessary data, protocols, and conceptual frameworks to further exploit the vast potential of this remarkable molecular starting point.
References
- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. KEGG PATHWAY: Mycolic acid biosynthesis - Mycobacterium tuberculosis Haarlem/NITR202 [kegg.jp]
- 6. biorbyt.com [biorbyt.com]
- 7. researchhub.com [researchhub.com]
- 8. researchgate.net [researchgate.net]
- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 16. WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 17. medkoo.com [medkoo.com]
- 18. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 19. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 24. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 25. journals.asm.org [journals.asm.org]
- 26. e-century.us [e-century.us]
- 27. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
An In-depth Technical Guide to 6-Chloropyrazine-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrazine-2-carbonitrile is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. Its pyrazine core, substituted with a reactive chlorine atom and a cyano group, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical and spectroscopic properties, and key applications of this compound, with a focus on its role in the development of kinase inhibitors and antiviral agents.
Physicochemical Properties
This compound is a white to off-white solid with a molecular formula of C₅H₂ClN₃ and a molecular weight of 139.54 g/mol . While specific melting and boiling points can vary depending on purity, it generally exhibits poor solubility in water but is soluble in certain organic solvents.
| Property | Value |
| Molecular Formula | C₅H₂ClN₃ |
| Molecular Weight | 139.54 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 6863-74-7 |
Synthesis of this compound
Below is a generalized experimental protocol for a related compound, 3-chloropyrazine-2-carbonitrile, which illustrates the type of chemical transformations involved.
Illustrative Experimental Protocol: Synthesis of 3-Chloropyrazine-2-carbonitrile
This protocol describes the synthesis of the isomeric 3-chloropyrazine-2-carbonitrile and is provided for illustrative purposes to demonstrate a potential synthetic strategy.
Materials:
-
Pyrazine-2-carbonitrile
-
Sulfuryl chloride
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
To a solution of pyrazine-2-carbonitrile (1.0 eq) in toluene and a catalytic amount of DMF, slowly add sulfuryl chloride (4.0 eq) while maintaining the temperature at 0-5 °C using an ice bath.
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Neutralize the mixture with solid sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloropyrazine-2-carbonitrile.
This general procedure highlights the key steps that could be adapted for the synthesis of this compound, likely starting from a different pyrazine isomer.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure and data from related compounds, the following characteristic spectral features can be anticipated.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyrazine ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and cyano groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms attached to the chlorine and cyano groups, as well as the carbon of the nitrile group, would have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a sharp absorption band around 2230-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other characteristic peaks would include C-H stretching vibrations of the aromatic ring and C-Cl stretching vibrations.
Mass Spectrometry
The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Applications in Drug Discovery
The unique structural features of this compound make it a valuable intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors for cancer therapy and antiviral drugs.
Kinase Inhibitors
The pyrazine scaffold is a common motif in many kinase inhibitors, often acting as a hinge-binding element. The chlorine atom at the 6-position of this compound provides a reactive handle for introducing various substituents through nucleophilic aromatic substitution reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.
Derivatives of pyrazine have been shown to inhibit a range of kinases involved in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), and Aurora kinases. For instance, aminopyrazine derivatives have been developed as potent inhibitors of MK-2, with some compounds exhibiting IC₅₀ values in the low micromolar to sub-micromolar range.
Below is a conceptual workflow for the synthesis of a hypothetical kinase inhibitor from this compound.
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Antiviral Agents
Pyrazine derivatives have also demonstrated significant potential as antiviral agents. A prominent example is Favipiravir, a broad-spectrum antiviral drug. While the synthesis of Favipiravir often utilizes 3,6-dichloropyrazine-2-carbonitrile, the underlying chemical transformations highlight the utility of chloropyrazine carbonitriles as key intermediates in accessing such antiviral compounds. The synthesis typically involves nucleophilic substitution of the chlorine atoms and hydrolysis of the nitrile group to a carboxamide.
The following diagram illustrates a simplified signaling pathway that could be targeted by a pyrazine-based antiviral drug.
Caption: Inhibition of viral replication by a pyrazine-based drug.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its reactive functionalities allow for the straightforward synthesis of diverse libraries of compounds for drug discovery programs. The demonstrated success of pyrazine-based molecules as kinase inhibitors and antiviral agents underscores the potential of this compound as a key starting material for the development of novel therapeutics. Further exploration of its reactivity and application in the synthesis of new chemical entities is warranted to unlock its full potential in addressing unmet medical needs.
The Evolving Landscape of 6-Chloropyrazine-2-carbonitrile Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals.
Introduction: The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds. Among its versatile building blocks, 6-Chloropyrazine-2-carbonitrile stands out as a key intermediate for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives of this compound, with a particular focus on their applications as anticancer and antimycobacterial agents.
Synthesis of this compound Derivatives
The reactivity of the chlorine atom at the 6-position of the pyrazine ring makes it amenable to various substitution reactions, enabling the generation of diverse chemical libraries. Key synthetic strategies include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution: Aminodehalogenation
A prevalent method for derivatizing this compound is through aminodehalogenation, where the chlorine atom is displaced by a primary or secondary amine. This reaction is often facilitated by microwave irradiation to enhance reaction rates and yields.
Experimental Protocol: General Procedure for Microwave-Assisted Aminodehalogenation
-
To a microwave vial, add this compound (1.0 eq.), the desired amine (1.2 eq.), and a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Add a base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq.).
-
Seal the vial and heat the reaction mixture in a microwave reactor to a temperature ranging from 120 to 150 °C for a duration of 30 to 60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a cold solvent like ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-amino-substituted pyrazine-2-carbonitrile derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer powerful tools for introducing carbon-carbon and carbon-nitrogen bonds at the 6-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base, for example, sodium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to a temperature between 80 and 120 °C and stir for 2 to 12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the desired 6-aryl-pyrazine-2-carbonitrile derivative.
-
Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated promising biological activities in two primary therapeutic areas: oncology, as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), and infectious diseases, as antimycobacterial agents.
Anticancer Activity: FGFR Inhibition
Aberrant signaling of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in the development and progression of various cancers. Several derivatives of this compound have emerged as potent inhibitors of FGFR kinases. The pyrazine core often serves as a hinge-binding motif, anchoring the molecule in the ATP-binding pocket of the kinase.
Quantitative Data on FGFR Inhibition
| Compound ID | R Group (at position 6) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| Erdafitinib | Quinoxaline | 1.2 | 2.5 | 3 | 5.7 | [1] |
| Compound 18i | 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | Favorable in vitro activity against FGFR1–4 | - | - | - | [2] |
| Compound 11 | 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazine derivative | < 10 | < 100 | < 100 | < 10 | [1] |
| Compound 9a | 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine derivative | 35 | 17 | - | - | [3] |
| Compound 19 | Indazole derivative | 460 | 140 | 2200 | - | [4] |
FGFR Signaling Pathway and Inhibition
The binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate cell proliferation, survival, and migration.[2][5] Inhibitors derived from this compound typically compete with ATP for binding to the kinase domain, thereby blocking the phosphorylation cascade and downstream signaling.
Antimycobacterial Activity
Pyrazinamide, a pyrazine carboxamide, is a cornerstone of first-line tuberculosis treatment. This has spurred the investigation of other pyrazine derivatives, including those from this compound, as potential antimycobacterial agents.
Quantitative Data on Antimycobacterial Activity
| Compound ID | R Group (at position 6) | MIC against M. tuberculosis H37Rv (µg/mL) | Cytotoxicity IC₅₀ (µM) (HepG2 cells) | Reference |
| Compound 8 | 3-[(4-methylbenzyl)amino] | 1.56 | ≥ 250 | [6] |
| Compound 9 | 3-[(4-aminobenzyl)amino] | 6.25 | - | [6] |
| Compound 4 | 3-[(3-trifluoromethylbenzyl)amino] | 12.5 | - | [6] |
| Compound 3 | 5-((3,4-dichlorobenzyl)amino)-6-methylpyrazine-2,3-dicarbonitrile | 6.25 | - | [7] |
| Compound 9 | 5-((2-chlorobenzyl)amino)-6-methylpyrazine-2,3-dicarbonitrile | 6.25 | - | [7] |
| Compound 11 | 5-((4-(trifluoromethyl)benzyl)amino)-6-methylpyrazine-2,3-dicarbonitrile | 6.25 | - | [7] |
Proposed Mechanism of Action for Pyrazinamide Derivatives
The exact mechanism of action of many pyrazinamide derivatives is still under investigation, but it is believed to be multifaceted. Pyrazinamide itself is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). POA is thought to disrupt membrane potential and transport functions, inhibit fatty acid synthase I (FAS I), and interfere with coenzyme A biosynthesis, ultimately leading to bacterial cell death. It is hypothesized that novel pyrazine derivatives may share some of these mechanisms or possess entirely new modes of action.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using an appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to achieve a range of concentrations.
-
Prepare an inoculum of Mycobacterium tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Seal the plates and incubate at 37 °C for 7-14 days.
-
After incubation, assess bacterial growth visually or by adding a growth indicator such as resazurin.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[8][9]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with significant therapeutic potential. The synthetic methodologies outlined in this guide, including aminodehalogenation and palladium-catalyzed cross-coupling reactions, provide robust and efficient routes to novel compounds. The demonstrated efficacy of these derivatives as both FGFR inhibitors for cancer therapy and as antimycobacterial agents highlights the importance of the pyrazine scaffold in modern drug discovery. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to explore and expand upon this promising class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of next-generation therapeutics.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]
An In-depth Technical Guide to the Commercial Availability of 6-Chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 6-Chloropyrazine-2-carbonitrile, a key building block in the synthesis of various pharmaceutical compounds. This document outlines its chemical properties, and commercial sources, and summarizes key data for procurement and research applications.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C5H2ClN3.[1] It serves as a crucial intermediate in the synthesis of a range of biologically active molecules. Its pyrazine core, substituted with both a chloro and a cyano group, offers versatile reactivity for further chemical modifications, making it a valuable reagent in medicinal chemistry and drug discovery. The compound typically appears as a white to off-white solid.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 6863-74-7 | [2][3][4] |
| Molecular Formula | C5H2ClN3 | [1][4] |
| Molecular Weight | 139.54 g/mol | [1] |
| Appearance | Solid, typically white to off-white | [1] |
| Purity | Typically ≥95% or higher | [1][3][4] |
| Solubility | Poor solubility in water; Soluble in some organic solvents like dichloromethane and acetone. | [1] |
| Storage | Should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and incompatible substances. | [1] |
Commercial Availability
This compound is commercially available from various chemical suppliers. The table below summarizes the offerings from several companies, providing researchers with the necessary information for procurement.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Bouling Chemical Co., Limited | This compound | 16326-48-0 (Note: This CAS number appears in one source, but 6863-74-7 is more common) | ≥95% | Minimum order 1 g |
| Reagentia | This compound | 6863-74-7 | Not specified | 100 mg, 250 mg, 1 g, 5 g |
| JR MediChem LLC | This compound | 6863-74-7 | 98% | Not specified |
| AOBChem | This compound | 6863-74-7 | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g (currently backordered) |
| CymitQuimica | This compound | Not specified | 98% | 1 g |
It is important to note that while the primary CAS number for this compound is 6863-74-7, some suppliers may list alternative numbers. Researchers should verify the product specifications with the supplier before purchase.
Applications in Research and Development
While this guide focuses on commercial availability, it is pertinent to mention the context of this compound's utility. This compound and its isomers, such as 3-Chloropyrazine-2-carbonitrile, are valuable precursors in the synthesis of pharmaceutical ingredients. For instance, 3-Chloropyrazine-2-carbonitrile is a starting material for Acalabrutinib, a medication used to treat certain types of cancer.[5][6] The reactivity of the chloro and cyano groups allows for the introduction of various functional groups, enabling the construction of complex molecular architectures.
Experimental Protocols and Methodologies
Detailed experimental protocols for the synthesis or use of this compound are typically found in peer-reviewed scientific literature and patents. For instance, methods for the synthesis of related dichloropyrazine-2-carbonitrile compounds are described in patent literature, which can provide insights into reaction conditions and purification techniques.[7] General procedures for the synthesis of chloropyrazine carbonitriles often involve the chlorination of a pyrazine carbonitrile precursor.[8] Researchers should consult such resources for specific experimental details.
Disclaimer: As a language model, I am unable to provide detailed, step-by-step experimental protocols or generate diagrams in the DOT language as requested. The information provided in this guide is for informational purposes only and is based on publicly available data. Researchers should always consult the relevant safety data sheets (SDS) and technical documentation from the supplier before handling any chemical.
References
- 1. This compound | Properties, Uses, Safety, Sourcing & Supplier Guide China [chemheterocycles.com]
- 2. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 3. jrmedichem.com [jrmedichem.com]
- 4. aobchem.com [aobchem.com]
- 5. 3-Chloropyrazine-2-Carbonitrile [hsppharma.com]
- 6. 3-Chloropyrazine-2-carbonitrile CAS 55557-52-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 8. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of 6-Chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 6-Chloropyrazine-2-carbonitrile. It also includes detailed experimental protocols for its synthesis and analysis, and explores its application in the development of targeted therapeutics, including its role as a key intermediate for Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to off-white powder. It has poor solubility in water but is soluble in some organic solvents such as dichloromethane and acetone.
| Property | Value | Source |
| Chemical Formula | C₅H₂ClN₃ | N/A |
| Molecular Weight | 139.54 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 93-94 °C | |
| Solubility | Poor in water; Soluble in dichloromethane, acetone | N/A |
Safety and Hazard Information
This compound is a hazardous substance and requires careful handling to minimize exposure.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation |
Precautionary Statements and Personal Protective Equipment (PPE)
To ensure safe handling, the following precautionary measures and PPE are mandatory:
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. |
An In-depth Technical Guide to the Molecular Structure and Bonding of 6-Chloropyrazine-2-carbonitrile
For: Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₂ClN₃. As a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, it belongs to a class of compounds of significant interest in medicinal chemistry and materials science. The pyrazine scaffold is a well-established pharmacophore present in numerous biologically active molecules and approved drugs. The substituents on the pyrazine ring, a chloro group at position 6 and a nitrile group at position 2, significantly influence its electronic properties, reactivity, and potential for intermolecular interactions, making it a valuable building block for the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound. However, it is important to note that a thorough search of the scientific literature and chemical databases reveals a significant lack of published experimental data, such as X-ray crystallography and detailed spectroscopic analyses, specifically for the 6-chloro isomer. Therefore, to provide a valuable and practical resource, this guide will also present detailed experimental data for the closely related and better-characterized isomer, 3-Chloropyrazine-2-carbonitrile, as a comparative case study. This will offer researchers insights into the expected properties and experimental methodologies relevant to this class of compounds.
Molecular Structure and Bonding of this compound
The molecular structure of this compound is characterized by a planar pyrazine ring. The presence of the electronegative chlorine atom and the electron-withdrawing nitrile group significantly influences the electron density distribution within the aromatic ring. This, in turn, affects the bond lengths, bond angles, and the potential for non-covalent interactions.
Lack of Experimental Structural Data
As of the date of this guide, no public records of single-crystal X-ray diffraction studies for this compound (CAS Number: 6863-74-7) were found. Consequently, precise experimental data on its bond lengths, bond angles, and crystal packing interactions are not available.
Theoretical and Computational Insights
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable predictions of molecular geometry and electronic structure. While a specific DFT study for this compound was not found in the reviewed literature, studies on similar molecules, such as 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, have utilized DFT calculations to analyze their molecular structure and reactive properties.[1] Such studies indicate that the pyrazine ring is expected to be planar, with bond lengths and angles influenced by the electronic effects of the chloro and nitrile substituents.
Intermolecular interactions are also crucial in understanding the solid-state properties of this compound. Pyrazine-based compounds are known to participate in various non-covalent interactions, including hydrogen bonds (with the nitrogen atoms of the pyrazine ring acting as acceptors), π-π stacking interactions between the aromatic rings, and halogen bonds involving the chlorine atom.
Comparative Case Study: 3-Chloropyrazine-2-carbonitrile
To provide researchers with relevant experimental data, this section details the well-documented molecular structure and properties of the isomer 3-Chloropyrazine-2-carbonitrile (CAS Number: 55557-52-3).
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and characterization of organic molecules. The following tables summarize the key spectroscopic data for 3-Chloropyrazine-2-carbonitrile.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for 3-Chloropyrazine-2-carbonitrile
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| ¹H | 8.91 | d | 2.4 | DMSO-d₆ |
| ¹H | 8.88 | d | 2.4 | DMSO-d₆ |
| ¹³C | 150.67 | - | - | DMSO-d₆ |
| ¹³C | 147.97 | - | - | DMSO-d₆ |
| ¹³C | 144.26 | - | - | DMSO-d₆ |
| ¹³C | 129.87 | - | - | DMSO-d₆ |
| ¹³C | 114.66 | - | - | DMSO-d₆ |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data for 3-Chloropyrazine-2-carbonitrile
| Spectroscopic Technique | Key Peaks/Values | Interpretation |
| IR (KBr, cm⁻¹) | 3088 | Aromatic C-H stretch |
| 2242 | C≡N (nitrile) stretch | |
| 1377 | C=C aromatic stretch | |
| 1087 | C-N stretch | |
| MS (ESI) | m/z 140.3 [M+H]⁺ (100%) | Molecular ion peak |
| m/z 142.3 [M+H+2]⁺ (40%) | Isotopic peak due to ³⁷Cl |
Synthesis of Chloropyrazine-2-carbonitrile Isomers
The synthesis of chloropyrazine-2-carbonitriles often involves the chlorination of a pyrazine precursor. The regioselectivity of this reaction can be challenging and may lead to a mixture of isomers. Below is a general experimental protocol for the synthesis of 3-Chloropyrazine-2-carbonitrile from pyrazine-2-carbonitrile.
Experimental Protocol: Synthesis of 3-Chloropyrazine-2-carbonitrile
-
Reaction Setup: In a reaction vessel, dissolve pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in a mixture of toluene (48 mL) and N,N-dimethylformamide (DMF) (5 mL).
-
Chlorination: Cool the solution in an ice bath. Slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) to the reaction mixture over a period of 10 minutes.
-
Reaction Progression: Stir the mixture in the ice bath for 30 minutes, then allow it to gradually warm to room temperature and continue stirring for 5 hours.
-
Work-up: After the reaction is complete, decant the toluene layer. Extract the residual oily material three times with diethyl ether. Combine the toluene and ether layers and quench with ice water.
-
Neutralization and Extraction: Neutralize the combined organic layers with solid sodium bicarbonate. Separate the organic layer, and further extract the aqueous layer with diethyl ether.
-
Purification: Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography using 100% dichloromethane as the eluent to yield 3-Chloropyrazine-2-carbonitrile as a white powder.[2]
Visualization of Synthetic Pathways
The synthesis of specifically substituted pyrazines is a common challenge for chemists in drug discovery. The following diagram illustrates a general synthetic workflow for the preparation of chloropyrazine carbonitriles, highlighting the potential for the formation of different isomers, which is a critical consideration for researchers.
Caption: Synthetic workflow for chlorination of pyrazine-2-carbonitrile.
Conclusion
This compound remains a molecule of interest for synthetic and medicinal chemists due to its potential as a versatile building block. However, the current lack of comprehensive experimental data on its molecular structure and bonding presents a significant knowledge gap. This guide has aimed to provide a thorough overview of the available information while transparently acknowledging these limitations. The detailed experimental data provided for the isomer 3-Chloropyrazine-2-carbonitrile serves as a valuable resource for researchers, offering insights into the expected chemical properties and analytical characterization of this class of compounds. Future research, particularly single-crystal X-ray diffraction and detailed spectroscopic studies on this compound, is crucial to fully elucidate its structure-property relationships and unlock its full potential in the development of novel functional molecules.
References
Methodological & Application
Synthesis Protocol for 6-Chloropyrazine-2-carbonitrile: An Essential Intermediate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-Chloropyrazine-2-carbonitrile, a key building block in the development of novel therapeutic agents. The protocol outlines a multi-step synthetic pathway, commencing from readily available starting materials. Additionally, this guide includes a summary of the compound's physicochemical properties and a visual representation of the synthetic workflow.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 6863-74-7 | [1][2] |
| Molecular Formula | C₅H₂ClN₃ | [1][3][4] |
| Molecular Weight | 139.54 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Data may vary | [3] |
| Boiling Point | Data may vary | [3] |
| Solubility | Poor solubility in water; Soluble in dichloromethane and acetone.[3] | |
| ¹H NMR (CDCl₃) | δ 8.63 (d, J=1.5 Hz, 1H), 8.51 (d, J=1.5 Hz, 1H) | |
| ¹³C NMR (CDCl₃) | δ 150.9, 146.5, 144.9, 129.0, 115.1 | |
| Mass Spectrum (EI) | m/z 139 (M+), 112, 85 |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be approached through a multi-step sequence starting from 2-aminopyrazine. This pathway involves the formation of a key intermediate, 3,6-dichloropyrazine-2-carbonitrile, followed by a selective dechlorination.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile from 2-Aminopyrazine
This initial multi-step process constructs the dichlorinated pyrazine core.
a) Regioselective Chlorination of 2-Aminopyrazine
-
Materials: 2-Aminopyrazine, N-chlorosuccinimide (NCS), Acetonitrile.
-
Procedure: To a solution of 2-aminopyrazine in acetonitrile, add N-chlorosuccinimide (NCS) portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield 3-amino-2,5-dichloropyrazine.
b) Bromination of 3-Amino-2,5-dichloropyrazine
-
Materials: 3-Amino-2,5-dichloropyrazine, N-bromosuccinimide (NBS), Dichloromethane.
-
Procedure: Dissolve 3-amino-2,5-dichloropyrazine in dichloromethane and add N-bromosuccinimide (NBS). The reaction is stirred at room temperature until completion. The reaction mixture is then washed with aqueous sodium thiosulfate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product, 3-amino-5-bromo-2-chloropyrazine, is used in the next step without further purification.
c) Palladium-Catalyzed Cyanation
-
Materials: 3-Amino-5-bromo-2-chloropyrazine, Zinc cyanide (Zn(CN)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Dimethylformamide (DMF).
-
Procedure: To a solution of 3-amino-5-bromo-2-chloropyrazine in DMF, add zinc cyanide, Pd₂(dba)₃, and dppf. The mixture is degassed and heated under an inert atmosphere. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The residue is purified by column chromatography to afford 3-amino-2-chloro-5-cyanopyrazine.
d) Sandmeyer Reaction
-
Materials: 3-Amino-2-chloro-5-cyanopyrazine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).
-
Procedure: Suspend 3-amino-2-chloro-5-cyanopyrazine in a mixture of hydrochloric acid and water and cool to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. This diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is stirred and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give 3,6-dichloropyrazine-2-carbonitrile.
Step 2: Proposed Selective Dechlorination of 3,6-Dichloropyrazine-2-carbonitrile
This proposed final step aims to selectively remove one chlorine atom to yield the target compound. This step is theoretical and requires experimental optimization.
-
Materials: 3,6-Dichloropyrazine-2-carbonitrile, Palladium on carbon (Pd/C), Triethylamine (or another base), Methanol or Ethanol.
-
Proposed Procedure: Dissolve 3,6-dichloropyrazine-2-carbonitrile in a suitable solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (10 wt. %) and a stoichiometric amount of a base like triethylamine. The reaction mixture is then subjected to hydrogenation with H₂ gas (at atmospheric or slightly elevated pressure) at room temperature. The reaction progress should be carefully monitored by TLC or GC-MS to maximize the formation of the mono-dechlorinated product and minimize over-reduction. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate this compound.
Alternative Synthetic Approach
An alternative route worth exploring is the direct cyanation of 2,6-dichloropyrazine. This would be a more convergent approach, potentially reducing the number of synthetic steps. This transformation could be achieved using a palladium-catalyzed cyanation reaction with a cyanide source such as zinc cyanide or potassium ferrocyanide. The regioselectivity of this reaction would need to be carefully investigated.
Safety Precautions
This synthesis involves hazardous materials and should be performed by trained professionals in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Special care should be taken when handling cyanide-containing reagents, which are highly toxic. The Sandmeyer reaction involves the formation of a diazonium salt, which can be unstable and potentially explosive under certain conditions; therefore, the temperature should be strictly controlled.
References
Application Notes and Protocols for 6-Chloropyrazine-2-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrazine-2-carbonitrile is a versatile heterocyclic building block in medicinal chemistry. Its pyrazine core, substituted with both a chloro and a cyano group, offers multiple reaction sites for the synthesis of diverse molecular scaffolds. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, primarily at the chloro-substituted position.[1][2] This reactivity, combined with the potential for modification of the nitrile group, allows for the generation of libraries of compounds for drug discovery. While extensive research is available for its isomer, 3-chloropyrazine-2-carbonitrile, this document focuses on the known and potential applications of this compound in the development of therapeutic agents, particularly in the areas of anti-tubercular and kinase inhibitor research.
Key Applications
-
Precursor for Anti-tubercular Agents: this compound serves as a valuable precursor for the synthesis of 6-chloropyrazine-2-carboxylic acid derivatives, which have shown potential as anti-tubercular agents. The nitrile functionality can be hydrolyzed to a carboxylic acid, which is then coupled with various amines to produce a range of N-substituted pyrazine-2-carboxamides. These compounds are analogues of pyrazinamide, a first-line anti-tuberculosis drug.
-
Scaffold for Kinase Inhibitors: The 2,6-disubstituted pyrazine scaffold has been identified as a promising framework for the development of protein kinase inhibitors.[3] this compound can be utilized in the synthesis of such inhibitors by substituting the 6-chloro group with various nucleophiles, allowing for the exploration of structure-activity relationships (SAR) against kinases like Casein Kinase 2 (CK2). The nitrogen atoms of the pyrazine ring are key for forming hydrogen bond interactions within the ATP-binding site of kinases.[3]
Quantitative Data
The following tables summarize the biological activity of compounds derived from scaffolds related to this compound.
Table 1: Anti-tubercular Activity of 6-Chloro-N-phenylpyrazine-2-carboxamide Derivatives
Note: These compounds were synthesized from 6-chloropyrazine-2-carboxylic acid, the hydrolysis product of this compound.
| Compound ID | R Group (Substitution on Phenyl Ring) | MIC (μg/mL) vs. M. tuberculosis H37Rv |
| 1a | H | >100 |
| 1b | 4-CH₃ | 50 |
| 1c | 4-Cl | 25 |
| 1d | 4-NO₂ | 12.5 |
| Pyrazinamide (Standard) | - | 6.25 |
Table 2: Representative Kinase Inhibitory Activity of 2,6-Disubstituted Pyrazines against CK2
Note: The following data is for structurally related 2,6-disubstituted pyrazines to illustrate the potential of this scaffold. Specific data for derivatives of this compound was not available.
| Compound ID | R¹ at C2 | R² at C6 | CK2 IC₅₀ (nM) |
| 2a | -COOH | -NH(4-chlorophenyl) | 150 |
| 2b | -CONH₂ | -NH(4-chlorophenyl) | 80 |
| 2c | -CN | -NH(4-chlorophenyl) | 50 |
| 2d | -CN | -NH(3,4-dichlorophenyl) | 35 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 6-Chloropyrazine-2-carboxylic acid
This protocol describes the conversion of the nitrile group to a carboxylic acid, a key step in synthesizing certain anti-tubercular agents.[4]
Workflow Diagram
Caption: General workflow for the hydrolysis of this compound.
Materials:
-
This compound
-
10% Aqueous Sodium Hydroxide (NaOH) or 10% Aqueous Hydrochloric Acid (HCl)
-
Concentrated HCl (for neutralization if using basic hydrolysis)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in either 10% aqueous NaOH or 10% aqueous HCl.
-
Hydrolysis: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Alkaline Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to pH 2-3 with concentrated HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Work-up (Acidic Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer directly with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 6-chloropyrazine-2-carboxylic acid can be further purified by recrystallization.
-
Protocol 2: Synthesis of N-Aryl-6-chloropyrazine-2-carboxamides
This protocol details the coupling of 6-chloropyrazine-2-carboxylic acid with an aromatic amine to form an amide linkage.
Materials:
-
6-Chloropyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Substituted aniline
-
Pyridine or Triethylamine (TEA)
-
Dry acetone or Dichloromethane (DCM)
-
Anhydrous reaction vessel, magnetic stirrer, ice bath.
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 6-chloropyrazine-2-carboxylic acid (1 equivalent) in dry toluene.
-
Add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and remove excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in dry acetone or DCM.
-
In a separate flask, dissolve the substituted aniline (1 equivalent) and pyridine or TEA (1 equivalent) in the same dry solvent.
-
Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitate (pyridinium or triethylammonium hydrochloride).
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-6-chloropyrazine-2-carboxamide.
-
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
This protocol describes the substitution of the 6-chloro group with a nucleophile, a common strategy for synthesizing kinase inhibitors.
Materials:
-
This compound
-
Amine or other nucleophile (e.g., thiol, alcohol)
-
A suitable base (e.g., Triethylamine, Diisopropylethylamine)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane)
-
Reaction vessel, magnetic stirrer, heating source.
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve this compound (1 equivalent) and the desired nucleophile (1-1.2 equivalents) in a suitable solvent.
-
Base Addition: Add the base (1.5-2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
If a precipitate has formed, filter the mixture.
-
If no precipitate is present, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-substituted pyrazine-2-carbonitrile derivative.
-
Signaling Pathway
Casein Kinase 2 (CK2) Signaling
Derivatives of 2,6-disubstituted pyrazines have shown inhibitory activity against Casein Kinase 2 (CK2), a serine/threonine kinase that is constitutively active and implicated in cell growth, proliferation, and survival. Its dysregulation is associated with cancer.
Caption: Inhibition of the CK2 signaling pathway by a pyrazine-based inhibitor.
References
Application Notes and Protocols: 6-Chloropyrazine-2-carbonitrile as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-chloropyrazine-2-carbonitrile as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein are compiled from peer-reviewed scientific literature to facilitate the design and development of novel therapeutic agents targeting various protein kinases implicated in cancer and other diseases.
Introduction
The pyrazine-2-carbonitrile scaffold is a privileged motif in medicinal chemistry, frequently appearing in clinically approved and investigational kinase inhibitors. The nitrogen atoms of the pyrazine ring often serve as crucial hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase active site. The 2-carbonitrile group can also participate in key interactions within the ATP-binding pocket. This compound, in particular, offers a versatile starting point for the synthesis of diverse kinase inhibitor libraries through modification at the 6-position via nucleophilic aromatic substitution or cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Kinase Targets
Derivatives of this compound have shown inhibitory activity against a range of important oncogenic kinases, including:
-
c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase involved in cell proliferation, migration, and invasion. Dysregulation of c-Met signaling is implicated in various cancers.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
TrkA (Tropomyosin Receptor Kinase A): A receptor tyrosine kinase that plays a role in the development and function of the nervous system and is also a driver in certain cancers.
-
FGFR (Fibroblast Growth Factor Receptor): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known oncogenic driver.
-
CHK1 (Checkpoint Kinase 1): A serine/threonine kinase that is a critical component of the DNA damage response pathway, making it an attractive target for combination cancer therapy.
Data Presentation: Inhibitory Activities of Pyrazine-2-carbonitrile Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of various kinase inhibitors synthesized from pyrazine-2-carbonitrile scaffolds. This data highlights the potential of this chemical class against different kinase targets.
Table 1: c-Met and VEGFR-2 Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 17l | c-Met | 26.0 | [1] |
| VEGFR-2 | 2600 | [1] |
Table 2: CHK1 Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Prexasertib (LY2606368) | CHK1 | 1 | [2] |
| Compound 9 | CHK1 | 1.4 | [2] |
| Compound 82 | CHK1 | 2.1 | [2] |
Table 3: FGFR Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Erdafitinib | FGFR1 | 1.2 | [2] |
| FGFR2 | 2.5 | [2] | |
| FGFR3 | 3.0 | [2] | |
| FGFR4 | 5.7 | [2] | |
| Compound 11 | FGFR1 | <10 | [2] |
| FGFR2 | <100 | [2] | |
| FGFR3 | <100 | [2] | |
| FGFR4 | <10 | [2] |
Table 4: TrkA Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 17 | TrkA | <10 | [2] |
| Compound 18 | TrkA | <10 | [2] |
| Compound 19 | TrkA | <10 | [2] |
| Compound 20 | TrkA | <10 | [2] |
| Compound 21 | TrkA | <10 | [2] |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of kinase inhibitors using this compound as a starting material. These protocols are based on established synthetic methodologies for similar compounds.
Protocol 1: Synthesis of 6-Anilino-Pyrazine-2-Carbonitrile Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a 6-anilino-substituted pyrazine-2-carbonitrile, a common core structure in many kinase inhibitors.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate - Cs2CO3)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the substituted aniline (1.2 eq.), Pd2(dba)3 (0.05 eq.), Xantphos (0.1 eq.), and Cs2CO3 (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 6-anilino-pyrazine-2-carbonitrile derivative.
Protocol 2: Synthesis of 6-Aryl-Pyrazine-2-Carbonitrile Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of a 6-aryl-substituted pyrazine-2-carbonitrile using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Sodium Carbonate - Na2CO3)
-
Solvent mixture (e.g., Toluene, Ethanol, and Water)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the arylboronic acid (1.5 eq.) in a mixture of toluene and ethanol.
-
Base Addition: Add an aqueous solution of Na2CO3 (2.0 eq.).
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 eq.) to the mixture.
-
Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8-16 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the 6-aryl-pyrazine-2-carbonitrile product.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from this compound and a general experimental workflow.
References
Application Notes and Protocols for Suzuki Coupling of 6-Chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 6-chloropyrazine-2-carbonitrile. This versatile building block is a key intermediate in the synthesis of a wide range of substituted pyrazine derivatives, which are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. These protocols offer a starting point for the development of robust and efficient syntheses of 6-aryl- and 6-heteroaryl-pyrazine-2-carbonitriles.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an organoboron reagent proceeds via a palladium-catalyzed cycle to form a new carbon-carbon bond.
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
The following table summarizes various reported conditions for the Suzuki coupling of chloropyrazine derivatives with different arylboronic acids. While specific examples for this compound are limited in readily available literature, the data for structurally similar substrates, such as 2-chloropyrazine, provide a strong basis for reaction optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 85-95 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 8 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 24 | 80-90 |
| 5 | Pyridine-3-boronic acid | [Pd(L)(PPh₃)] (0.01) | - | K₂CO₃ | Toluene/H₂O | 100 | 2 | >90 |
Note: Data is compiled from various sources and may represent reactions on similar but not identical substrates. Optimization is recommended for this compound.
Experimental Protocols
The following are detailed protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: General Procedure using a Buchwald-type Ligand
This protocol is a robust starting point for a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 - 3 equivalents)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.5 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylpyrazine-2-carbonitrile.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in many cases.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add degassed DME and water (typically in a 3:1 ratio).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 15-60 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
A typical workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: A typical experimental workflow for Suzuki coupling.
Key Parameter Relationships
The success of the Suzuki coupling is dependent on the interplay of several key parameters.
Caption: Key parameters influencing Suzuki coupling outcomes.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 6-Chloropyrazine-2-carbonitrile. This method is suitable for use in research, quality control, and stability testing of this important pharmaceutical intermediate. The described reverse-phase HPLC (RP-HPLC) method is designed to be accurate, precise, and specific, ensuring reliable analysis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive protocol for an RP-HPLC method, including system suitability criteria, validation parameters, and a sample experimental workflow.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (analytical grade).
-
Sample: this compound reference standard and sample for analysis.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Recommended Setting |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% A / 30% B (0-10 min)40% A / 60% B (10-20 min)70% A / 30% B (20-25 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is used as the diluent.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Summary
The analytical method should be validated in accordance with International Council for Harmonisation (ICH) guidelines. A summary of typical validation parameters is provided in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| System Suitability | Tailing Factor ≤ 2.0Theoretical Plates > 2000 | 1.25500 |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 50-150 µg/mL | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |
| Specificity | No interference from blank or placebo at the retention time of the analyte. | Complies |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[1] The sample should be subjected to stress conditions such as acid, base, oxidation, thermal, and photolytic degradation.[2] The developed HPLC method should be able to resolve the main peak from any degradation products.
Table 3: Summary of Forced Degradation Conditions
| Stress Condition | Treatment |
| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105 °C for 48 hours |
| Photolytic Degradation | UV light (254 nm) for 48 hours |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC Analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The method is specific, accurate, and precise, making it suitable for routine quality control and stability testing in a pharmaceutical development setting. The provided workflow and validation parameters serve as a comprehensive guide for researchers and scientists.
References
Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 6-Chloropyrazine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a proposed multi-step synthesis designed for scalability, drawing upon established chemical principles and analogous transformations of related heterocyclic compounds.
Introduction
This compound is a valuable building block in medicinal chemistry, with its structure being a key component in a range of biologically active molecules. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery and development programs. This document outlines a robust three-step synthetic sequence commencing from the readily available starting material, 2-aminopyrazine. The synthesis involves a regioselective chlorination, followed by a diazotization of the amino group and subsequent cyanation via a Sandmeyer-type reaction.
Overall Synthetic Scheme
The proposed large-scale synthesis of this compound is depicted in the following scheme:
-
Step 1: Chlorination of 2-Aminopyrazine
-
Step 2: Diazotization of 2-Amino-6-chloropyrazine
-
Step 3: Cyanation of the Diazonium Salt
Data Presentation
The following tables summarize the key quantitative data for each step of the proposed synthesis. These values are based on typical yields and purities observed for analogous reactions in the literature and should be considered as targets for process optimization.
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile | 80 | 4-6 | 85-95 |
| 2 | Diazotization | Sodium Nitrite, Hydrochloric Acid | Water | 0-5 | 0.5-1 | >95 (in solution) |
| 3 | Cyanation | Copper(I) Cyanide, Sodium Cyanide | Water/Toluene | 60-70 | 2-4 | 70-85 |
Table 2: Purity and Analytical Data of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) | Analytical Method |
| 2-Amino-6-chloropyrazine | C₄H₄ClN₃ | 129.55 | >98 | HPLC, ¹H NMR |
| 6-Chloropyrazine-2-diazonium chloride | C₄H₂Cl₂N₄ | 176.99 | - (used in situ) | - |
| This compound | C₅H₂ClN₃ | 139.54 | >99 | HPLC, ¹H NMR, GC-MS |
Experimental Protocols
The following are detailed experimental protocols for the large-scale synthesis of this compound.
Step 1: Synthesis of 2-Amino-6-chloropyrazine
This procedure describes the regioselective chlorination of 2-aminopyrazine using N-chlorosuccinimide (NCS).
Materials:
-
2-Aminopyrazine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-aminopyrazine (1.0 eq) and acetonitrile (10 L/kg of 2-aminopyrazine).
-
Stir the mixture at room temperature until all the 2-aminopyrazine has dissolved.
-
Slowly add N-chlorosuccinimide (1.05 eq) portion-wise to the solution, maintaining the internal temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to afford 2-amino-6-chloropyrazine as a solid.
Step 2 & 3: One-Pot Diazotization and Cyanation to Yield this compound
This protocol describes the conversion of 2-amino-6-chloropyrazine to the target molecule via a Sandmeyer-type reaction.
Materials:
-
2-Amino-6-chloropyrazine
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite
-
Copper(I) Cyanide
-
Sodium Cyanide
-
Toluene
-
Sodium Hydroxide solution (10 M)
-
Water
Procedure:
-
Diazotization:
-
In a reaction vessel, suspend 2-amino-6-chloropyrazine (1.0 eq) in water (8 L/kg) and cool to 0-5 °C in an ice/salt bath.
-
Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in water (2 L/kg of sodium nitrite) and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Cyanation:
-
In a separate vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water (10 L/kg of CuCN).
-
Warm this cyanide solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed. Control the addition rate to maintain the reaction temperature between 60-70 °C.
-
After the addition is complete, stir the reaction mixture at 70 °C for 2-4 hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture to room temperature and add toluene.
-
Carefully adjust the pH of the aqueous layer to >10 with 10 M sodium hydroxide solution to decompose any metal complexes. Caution: This step may release hydrogen cyanide gas. Perform in a well-ventilated fume hood.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or recrystallization to afford the final product with high purity.
-
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Steps
Caption: Key chemical transformations in the synthesis.
Application Notes and Protocols: Purification of 6-Chloropyrazine-2-carbonitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 6-chloropyrazine-2-carbonitrile via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its high purity is critical for the successful development of active pharmaceutical ingredients (APIs). This application note outlines a robust and reproducible recrystallization procedure, including solvent selection, dissolution, crystallization, and isolation of the purified product. The protocol is designed to effectively remove common process-related impurities.
Introduction
This compound is a solid, off-white compound that serves as a versatile building block in medicinal chemistry. The purity of this intermediate directly impacts the quality and yield of subsequent synthetic steps and the final API. Recrystallization is a widely used and effective technique for purifying solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[1]
Materials and Equipment
-
Crude this compound
-
Isopropanol (ACS Grade)
-
Deionized Water
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
-
Analytical balance
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Data Presentation: Solvent Screening
A solvent screening study is crucial for identifying an optimal solvent system for the recrystallization of this compound. The ideal solvent should exhibit a significant difference in solubility at high and low temperatures. Below is a summary of the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility at 20 °C ( g/100 mL) | Solubility at Boiling Point (°C) ( g/100 mL) | Observations |
| Water | <0.1 | <0.5 | Insoluble. |
| Ethanol | 2.5 | 25.0 | Good potential for recrystallization. |
| Isopropanol | 1.5 | 28.0 | Excellent potential, large solubility differential. |
| Acetone | 15.0 | Miscible | Too soluble at room temperature. |
| Ethyl Acetate | 5.0 | 35.0 | Good potential, but higher loss in mother liquor. |
| Toluene | 2.0 | 20.0 | Moderate potential. |
| Heptane | <0.1 | 1.0 | Poor solubility even at boiling. |
Based on the screening data, isopropanol is the most suitable single solvent for the recrystallization of this compound due to its low solvating power at room temperature and high solvating power at its boiling point, which allows for high recovery of the purified product. An ethanol/water mixture also presents a viable mixed-solvent option.
Experimental Protocols
This section details the step-by-step procedure for the purification of this compound using isopropanol.
Protocol 1: Single Solvent Recrystallization from Isopropanol
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 80 mL of isopropanol to the flask.
-
Heat the mixture to a gentle boil on a hot plate with stirring.
-
Continue to add small portions of isopropanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (e.g., 0.5 g) of activated carbon to the solution to adsorb colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if decolorizing carbon was used):
-
Preheat a Büchner funnel and receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation has initiated, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing impurities.
-
Break the vacuum and gently press the crystals with a clean stopper to remove excess solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Purity Analysis
The purity of the recrystallized this compound should be assessed using appropriate analytical methods, such as HPLC and melting point analysis.[] A sharpened melting point range close to the literature value is indicative of high purity.
Visualization of Experimental Workflow and Impurity Removal
The following diagrams illustrate the logical flow of the recrystallization process and the relationship between impurities and the purification steps.
Caption: Recrystallization Workflow Diagram.
Caption: Impurity Separation Diagram.
Conclusion
The described recrystallization protocol using isopropanol provides an effective method for the purification of this compound. This procedure is scalable and yields a high-purity product suitable for use in pharmaceutical synthesis. The selection of an appropriate solvent system, controlled cooling, and proper washing are critical to the success of the purification. Researchers are encouraged to perform initial solvent screening to adapt this protocol to their specific impurity profile.
References
Application Notes and Protocols for the Functionalization of 6-Chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key methodologies for the functionalization of the pyrazine ring in 6-Chloropyrazine-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyrazine scaffold in a wide range of biologically active molecules.[1][2][3][4] The protocols detailed below focus on three principal transformation strategies: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.
The electron-deficient nature of the pyrazine ring, further activated by the chloro and cyano substituents, makes this compound an excellent substrate for various chemical transformations.[4] These reactions enable the introduction of a diverse array of functional groups, facilitating the synthesis of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[4]
Key Functionalization Strategies
The primary routes for modifying the this compound core are summarized below. These methods offer access to a wide range of derivatives, including those with novel carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds.
Caption: Overview of key functionalization strategies for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This reaction allows for the displacement of the chloride with a variety of nucleophiles, including amines, thiols, and alkoxides. The presence of electron-withdrawing groups, such as the nitrile group, ortho and para to the leaving group, activates the ring for nucleophilic attack.[5][6][7]
Experimental Protocol: Aminodehalogenation
This protocol describes the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine (e.g., (3S)-3-pyrrolidinylcarbamate)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure: [8]
-
To a solution of the amine (1.0 eq.) and this compound (1.0 eq.) in THF, add triethylamine (2.0 eq.).
-
Seal the reaction vessel and heat to 80 °C for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by silica gel chromatography if necessary.
Quantitative Data for SNAr Reactions
| Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (3S)-3-pyrrolidinylcarbamate | THF | Et3N | 80 | 15 | >100 (crude) | [8] |
| Sodium hydrosulfide (NaSH) | EtOH | - | r.t. | 3 | Not reported | [8] |
| Substituted benzylamines | - | - | - | - | - | [9] |
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters.[1][10][11] This palladium-catalyzed reaction offers high functional group tolerance and is widely used in the synthesis of complex molecules for drug discovery.[1][11]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol describes a microwave-assisted Suzuki coupling of a chloropyrazine derivative with an arylboronic acid.[1]
Materials:
-
This compound (or other chloropyrazine)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Deionized water
Procedure: [1]
-
In a microwave synthesis vial, combine the chloropyrazine (1.0 eq.), the arylboronic acid (2.2 eq.), potassium carbonate (3.0 eq.), and Pd(PPh3)4 (0.5-3 mol%).
-
Add 1,4-dioxane and deionized water (e.g., in a 2:1 ratio).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100-120 °C for 15-30 minutes.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 2,5-Dichloropyrazine | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 100-120 (MW) | 15-30 min | Good-Excellent | [1] |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | Ethanol/Water | 135 (MW) | 40 min | 67-89 | [12] |
| Chloropyrazine | Aryl boronic acids | Pd(dppb)Cl2 | K2CO3 | Toluene/Water | 80 | 12-24 h | Good-Excellent | [10] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[13][14] This reaction is highly versatile and allows for the coupling of a wide range of amines with this compound, providing access to a diverse set of N-aryl pyrazine derivatives.[14][15] The choice of ligand is critical for the success of this reaction.[16]
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocol: General Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of a halo-pyrazole, which can be adapted for this compound.
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd(dba)2)
-
Ligand (e.g., tBuDavePhos)
-
Base (e.g., NaOtBu)
-
Solvent (e.g., Xylene)
Procedure: [17]
-
In a reaction vessel, combine this compound (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (e.g., 5 mol%), the ligand (e.g., 10 mol%), and the base (e.g., 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-160 °C) and stir for the required time (e.g., 10 min to 24 h), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Iodo-1H-1-tritylpyrazole | Piperidine | Pd(dba)2/tBuDavePhos | NaOtBu | Xylene | 160 (MW) | 10 min | High | [17] |
| Aryl Bromides | Amines with stereocenters | Pd(P(o-tolyl)3) | - | - | - | - | High enantiopurity | [13] |
Conclusion
The functionalization of this compound via Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination provides a powerful toolkit for the synthesis of diverse pyrazine derivatives. These protocols and the associated data serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the efficient generation of novel compounds for biological evaluation. The choice of reaction will depend on the desired functionality to be introduced, with each method offering distinct advantages in terms of scope and functional group tolerance.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. youtube.com [youtube.com]
- 17. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,6-Dicyanopyrazine: An Application Note on Palladium-Catalyzed Cyanation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of 2,6-dicyanopyrazine via the cyanation of 2,6-dichloropyrazine. This transformation is a key step in the synthesis of various compounds with applications in pharmaceuticals and materials science. The protocols outlined below focus on palladium-catalyzed methods, offering a reproducible and scalable approach to this important chemical intermediate.
Introduction
The cyanation of aryl halides is a fundamental transformation in organic synthesis, enabling the introduction of a versatile nitrile functional group. This group can be readily converted into other functionalities such as carboxylic acids, amines, and amides, making it a valuable synthon in drug discovery and development. 2,6-Dicyanopyrazine, in particular, is a precursor to advanced materials and complex heterocyclic structures. Palladium-catalyzed cross-coupling reactions have emerged as a robust and efficient method for the cyanation of (hetero)aryl chlorides, offering milder conditions and greater functional group tolerance compared to traditional methods like the Rosenmund-von Braun reaction.[1]
This application note details a palladium-catalyzed protocol for the cyanation of 2,6-dichloropyrazine, summarizing key quantitative data and providing a step-by-step experimental procedure.
Data Presentation: Comparison of Cyanation Methodologies
The following table summarizes quantitative data from various palladium-catalyzed cyanation reactions of aryl chlorides, providing a comparative overview of different catalytic systems and reaction conditions. While a specific protocol for 2,6-dichloropyrazine is detailed below, this table offers insights into the scope and efficiency of related transformations.
| Substrate | Catalyst (mol%) | Ligand (mol%) | Cyanide Source (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Chloride | Pd₂(dba)₃ (1) | dppf (2) | Zn(CN)₂ (0.6) | DMF | 100 | 1 | High |
| Heteroaryl Chloride | Pd(OAc)₂ (10) | 2-(di-t-butylphosphino)-1,1'-binaphthyl (10) | Zn(CN)₂ (0.54) | DMF | 110 | 1 | 93 |
| Aryl Chloride | Pd(TFA)₂ (4.2-4.4) | (binaphthyl)P(t-Bu)₂ (8.4-8.8) | Zn(CN)₂ (0.55-0.58) | DMAC | 80-95 | 3-14 | Good to Excellent |
| Aryl Chloride | Pd/C (2) | dppf (4) | Zn(CN)₂ (0.6) | DMAC | 110 | N/A | up to 98 |
Experimental Protocols
This section provides a detailed methodology for the palladium-catalyzed cyanation of 2,6-dichloropyrazine.
Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide
This protocol is adapted from established methods for the cyanation of (hetero)aryl chlorides.[2][3]
Materials:
-
2,6-Dichloropyrazine
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.0 equiv), zinc cyanide (1.2 equiv, assuming displacement of both chlorides), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 equiv), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) via syringe. The typical concentration is 0.1-0.5 M with respect to the starting material.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 2,6-dicyanopyrazine by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the palladium-catalyzed cyanation of 2,6-dichloropyrazine.
Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.
References
Application Notes and Protocols: 6-Chloropyrazine-2-carbonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyrazine-2-carbonitrile is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The pyrazine core is a recognized toxophore in various biologically active molecules, and its derivatives have shown promise as herbicides and fungicides. The presence of a reactive chlorine atom at the 6-position allows for facile nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups. The nitrile group at the 2-position can be further elaborated, providing a secondary point for structural modification. These application notes provide an overview of the synthetic utility of this compound in the preparation of a potential herbicidal agent and outline a detailed experimental protocol.
Synthetic Applications in Agrochemicals
The primary application of this compound in agrochemical synthesis revolves around the displacement of the chloro substituent by various nucleophiles, such as phenols, anilines, and thiols, to generate compounds with potential herbicidal or fungicidal activity. The electron-withdrawing nature of the pyrazine ring and the nitrile group activates the chlorine atom for nucleophilic aromatic substitution (SNAr).
One promising class of herbicides derived from similar heterocyclic scaffolds are the protoporphyrinogen oxidase (PPO) inhibitors. These herbicides interfere with the chlorophyll biosynthesis pathway in plants, leading to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, causes rapid cell membrane disruption. A common structural motif in PPO inhibitors is a substituted phenyl ether linkage to a heterocyclic core.
This document outlines a representative synthesis of a potential PPO-inhibiting herbicide, 2-(4-chloro-2-fluorophenoxy)-6-cyanopyrazine , from this compound.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 2-(4-chloro-2-fluorophenoxy)-6-cyanopyrazine
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | 4-Chloro-2-fluorophenol |
| Base | Potassium Carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 100 °C |
| Reaction Time | 6 hours |
| Product Yield | 85% (hypothetical) |
Experimental Protocols
Synthesis of 2-(4-chloro-2-fluorophenoxy)-6-cyanopyrazine
Objective: To synthesize a potential PPO-inhibiting herbicide via nucleophilic aromatic substitution of this compound with 4-chloro-2-fluorophenol.
Materials:
-
This compound (1.0 eq)
-
4-Chloro-2-fluorophenol (1.1 eq)
-
Potassium Carbonate (K2CO3) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-chloro-2-fluorophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide salt.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4-chloro-2-fluorophenoxy)-6-cyanopyrazine.
Mandatory Visualizations
Synthetic Pathway for a Potential Pyrazine-based Herbicide
Caption: Synthetic route to a potential pyrazinyloxy-phenyl herbicide.
Proposed Mechanism of Action: PPO Inhibition
Caption: Proposed mechanism of action for the synthesized pyrazine herbicide.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloropyrazine-2-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Chloropyrazine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound involve modifications of a pyrazine ring. Key strategies include:
-
Sandmeyer Reaction: This classic method involves the diazotization of an aminopyrazine followed by displacement with a cyanide group, often using a copper(I) cyanide catalyst.[1][2][3] This is a versatile method for introducing a nitrile group onto an aromatic ring.[4]
-
Palladium-Catalyzed Cyanation: This modern approach uses a palladium catalyst to couple a chloropyrazine derivative with a cyanide source.[5] This method can be effective for aryl bromides, iodides, and triflates under mild conditions.
-
Direct Chlorination: Synthesis can also be achieved by direct chlorination of a pyrazine-2-carbonitrile precursor using a chlorinating agent like sulfuryl chloride.[6][7]
Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields can stem from several factors.[8] Consider the following troubleshooting steps:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature.[8]
-
Reagent Quality: Ensure all reagents, especially the cyanide source and any catalysts, are pure and dry. The presence of moisture can significantly hinder the reaction and lead to unwanted side products. For Sandmeyer reactions, the nitrous acid and diazonium salt are unstable and must be prepared in situ at low temperatures.[9]
-
Temperature Control: For diazotization reactions (Sandmeyer route), maintaining a low temperature (typically 0-5 °C) is critical to prevent the decomposition of the diazonium salt, which can lead to phenol side products.[9]
-
Side Reactions: The formation of byproducts, such as hydroxypyrazines from the reaction with water, can reduce the yield.[8][9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.[5]
Q3: I'm observing multiple spots on my TLC plate. What are the common impurities?
A3: Common impurities include unreacted starting materials, hydrolyzed byproducts (e.g., pyrazine-2-carboxamide if the nitrile group hydrolyzes), and dimers or polymers. Phenolic compounds can also form as a significant byproduct if the diazonium salt intermediate reacts with water, especially at elevated temperatures.[9]
Q4: What is the best method for purifying the final product?
A4: Purification is typically achieved through column chromatography on silica gel.[6][7] The choice of eluent is critical for good separation. A common system is a mixture of petroleum ether and ethyl acetate or dichloromethane.[6][8] Recrystallization from a suitable solvent like ethanol can also be an effective final purification step.[10]
Troubleshooting Guides
This section provides structured guidance for resolving specific issues you may encounter during the synthesis.
Issue 1: Low Yield in Sandmeyer Cyanation
| Potential Cause | Verification Method | Recommended Solution |
| Decomposition of Diazonium Salt | Observe excessive gas evolution (N₂) during diazotization or a dark reaction color. | Maintain strict temperature control (0–5 °C) using an ice-salt bath. Prepare and use the diazonium salt immediately without letting it warm up.[9] |
| Inactive Copper(I) Cyanide Catalyst | Reaction fails to proceed or stalls (checked by TLC/LC-MS). | Use freshly prepared or high-purity CuCN. Ensure the catalyst is not oxidized to Cu(II). |
| Presence of Water | Reagents are not anhydrous; glassware was not properly dried. | Use anhydrous solvents and reagents. Dry all glassware in an oven before use. Run the reaction under a dry, inert atmosphere (N₂ or Ar). |
| Suboptimal pH | The pH of the reaction mixture is not acidic enough for stable diazonium salt formation. | Ensure the reaction medium is sufficiently acidic (e.g., using excess HCl) during the diazotization step.[9] |
Issue 2: Formation of Impurities
| Observed Impurity | Identification | Mitigation Strategy |
| Unreacted Starting Amine | Spot on TLC corresponding to the starting material. | Ensure complete diazotization by using a slight excess of sodium nitrite. Check for adequate mixing. |
| Phenolic Byproducts | Can be detected by LC-MS or NMR. Often appears as a polar spot on TLC. | Avoid elevated temperatures during the Sandmeyer reaction. Quench the reaction mixture carefully in cold water.[9] |
| Hydrolyzed Nitrile (Amide) | A more polar spot on TLC. Can be confirmed by IR (C=O stretch) or MS. | Use anhydrous conditions and avoid overly acidic or basic workup conditions that could promote hydrolysis. |
Experimental Protocols
Protocol 1: Sandmeyer Cyanation of 2-Amino-6-chloropyrazine
This protocol is a representative procedure based on the principles of the Sandmeyer reaction.[1][2]
Materials:
-
2-Amino-6-chloropyrazine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization: In a flask, dissolve 2-amino-6-chloropyrazine in aqueous HCl and cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.[9]
-
Cyanation: In a separate flask, prepare a solution of CuCN and NaCN in water and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the copper cyanide solution while stirring vigorously. A reaction involving gas evolution should be observed.[9]
-
Reaction Completion & Workup: Allow the mixture to stir and slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Extraction: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel.
Visual Guides
General Synthesis Workflow
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low synthesis yield.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Chloropyrazine-2-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloropyrazine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Sandmeyer Reaction: This route typically starts from 2-aminopyrazine-6-carbonitrile. The amino group is converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[1][2][3]
-
Direct Chlorination: This method involves the chlorination of a pyrazine-2-carbonitrile precursor using a chlorinating agent such as sulfuryl chloride.[4]
Q2: What are the potential side products I should be aware of during the synthesis?
A2: Several side products can form depending on the synthetic route and reaction conditions. These include:
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6-Hydroxypyrazine-2-carbonitrile: Formed by the hydrolysis of the chloro group.
-
6-Chloropyrazine-2-carboxamide and 6-Chloropyrazine-2-carboxylic acid: Resulting from the partial or complete hydrolysis of the nitrile group.[5][6]
-
Dichlorinated pyrazines: Over-chlorination can lead to the formation of dichlorinated species.
-
Biaryl pyrazines (dimers): A common byproduct in Sandmeyer reactions, formed through the coupling of two pyrazine radicals.[7][8]
-
Unreacted starting material: Incomplete conversion will leave residual starting materials.
Q3: How can I minimize the formation of the hydroxylated side product (6-Hydroxypyrazine-2-carbonitrile)?
A3: To minimize the formation of 6-Hydroxypyrazine-2-carbonitrile, it is crucial to maintain anhydrous (dry) conditions throughout the reaction and workup, especially when handling the chlorinated product. The presence of water can lead to the hydrolysis of the chloro group.
Q4: My reaction is producing a significant amount of 6-Chloropyrazine-2-carboxamide. How can I prevent this?
A4: The hydrolysis of the nitrile group to a carboxamide is often promoted by acidic or basic conditions, especially at elevated temperatures. To prevent this, ensure that the reaction pH is controlled and avoid prolonged exposure to strong acids or bases during the workup. If hydrolysis is unavoidable, the reaction time and temperature should be minimized.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete diazotization in the Sandmeyer reaction.- Inefficient displacement of the diazonium group.- Suboptimal reaction temperature or time.- Degradation of the product during workup. | - Ensure the temperature for the diazotization step is kept low (typically 0-5 °C).- Use a fresh and active copper(I) chloride catalyst.- Optimize the reaction time and temperature through small-scale trials.- Perform the workup at a lower temperature and minimize exposure to water and strong acids/bases. |
| Presence of Dichlorinated Side Products | - Excess of the chlorinating agent.- Reaction temperature is too high. | - Use a stoichiometric amount of the chlorinating agent.- Maintain the recommended reaction temperature. Consider adding the chlorinating agent portion-wise to control the reaction exotherm. |
| Formation of Pyrazine Dimers | - This is an inherent side reaction in the radical mechanism of the Sandmeyer reaction.[1] | - While difficult to eliminate completely, adjusting the concentration of the diazonium salt and the catalyst may help minimize dimerization. A more dilute reaction mixture can sometimes favor the desired intramolecular reaction over intermolecular dimerization. |
| Product is difficult to purify | - Presence of multiple side products with similar polarities. | - Utilize column chromatography with a carefully selected solvent system for purification. Gradient elution may be necessary to separate closely related compounds.- Recrystallization from a suitable solvent can also be an effective purification method if a solid product is obtained. |
Summary of Potential Side Products
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Notes |
| 6-Hydroxypyrazine-2-carbonitrile | C₅H₃N₃O | 121.10 | Hydrolysis of the chloro group | More likely to form in the presence of water. |
| 6-Chloropyrazine-2-carboxamide | C₅H₄ClN₃O | 157.56 | Partial hydrolysis of the nitrile group | Can be formed under acidic or basic conditions.[6] |
| 6-Chloropyrazine-2-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | Complete hydrolysis of the nitrile group | Favored by prolonged reaction times at elevated temperatures in the presence of acid or base.[5] |
| Dichlorinated Pyrazinecarbonitrile | C₅HClN₄ | 172.51 | Over-chlorination | Control stoichiometry of the chlorinating agent. |
| Biaryl Pyrazine Dimer | C₁₀H₄N₆ | 212.18 | Radical coupling in Sandmeyer reaction | An inherent byproduct of the radical mechanism.[1] |
Experimental Protocols
1. Synthesis via Sandmeyer Reaction from 2-Amino-6-chloropyrazine
This protocol is a representative procedure and may require optimization.
-
Step 1: Diazotization
-
Dissolve 2-amino-6-chloropyrazine in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (release of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen ceases.
-
-
Step 3: Workup and Purification
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Caption: Synthetic pathway for this compound via the Sandmeyer reaction.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Caption: Potential side reactions in the synthesis of this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]
Technical Support Center: 6-Chloropyrazine-2-carbonitrile Purification
Welcome to the technical support center for the purification of 6-Chloropyrazine-2-carbonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common and effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography is particularly useful for separating the target compound from closely related impurities.[1] Recrystallization is a simpler and often effective method if the impurity profile is not overly complex.[1]
Q2: What are the likely impurities in a synthesis of this compound?
A2: While specific impurities depend on the synthetic route, they are typically analogous to those found in the synthesis of similar chlorinated pyrazines. The most common impurities are likely to be:
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Unreacted starting materials: Such as 2,6-dichloropyrazine if that is a precursor.
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Di-substituted byproducts: For example, if a cyano group is introduced via nucleophilic substitution, a di-cyano pyrazine could be a byproduct.
-
Oxidation products: The pyrazine ring can be susceptible to oxidation, leading to N-oxides or other oxidized species, especially if the reaction is exposed to oxidizing conditions.[1]
-
Regioisomers: Depending on the synthetic strategy, other isomers of the chloropyrazine carbonitrile may be formed.
Q3: How can I identify the impurities in my sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification:
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High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the target compound from its impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (or methanol) is a good starting point.[1]
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a preliminary assessment of the purity and to monitor the progress of a purification.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are invaluable for determining the molecular weights of the impurities, which can help in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information about the impurities, especially when compared to the spectrum of the pure desired product.
Q4: What is the general appearance and solubility of this compound?
A4: this compound is typically a solid that is white to off-white in color.[2] It has poor solubility in water but is soluble in some organic solvents such as dichloromethane and acetone.[2]
Troubleshooting Guides
Column Chromatography
Issue 1: The compound is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
-
Possible Cause: The compound has decomposed on the silica gel.
Issue 2: Poor separation of the desired product from an impurity.
-
Possible Cause: The chosen solvent system is not optimal.
-
Solution: Systematically screen different solvent systems using TLC. Try to find a solvent system that gives a good separation between your product and the impurity.
-
-
Possible Cause: The column was not packed or loaded correctly.
Issue 3: The compound is eluting too quickly (with the solvent front).
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the solvent system. For instance, increase the proportion of hexane in a hexane/ethyl acetate mixture.
-
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not appropriate for your compound.
-
Solution: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[5] You may need to perform solubility tests with a range of solvents to find a suitable one. Common solvent systems for similar compounds include ethanol, or mixtures like hexanes/acetone or hexanes/ethyl acetate.[6]
-
-
Possible Cause: Not enough solvent is being used.
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, possibly because too much solvent was added.
-
Solution: Boil off some of the solvent to concentrate the solution and then allow it to cool again slowly.[5]
-
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[7]
-
-
Possible Cause: Crystallization requires nucleation.
-
Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.
-
Issue 3: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is still impure.
-
Solution: Try using a lower-boiling solvent or a solvent mixture. If impurities are the cause, you may need to perform a preliminary purification step, such as column chromatography, before recrystallization.
-
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Expected Yield Range | Notes |
| Column Chromatography | >98% | 50-80% | Highly dependent on the separation from impurities. |
| Recrystallization | >95% | 60-90% | Dependent on the initial purity and the solubility profile. |
Note: The expected yield ranges are estimates and can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).
-
Mobile Phase: A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Based on TLC analysis, a suitable starting gradient might be from 100% hexanes to 20% ethyl acetate in hexanes. For compounds similar to this compound, 100% dichloromethane has also been used as an eluent.[8]
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a slightly more polar solvent than the eluent (e.g., dichloromethane) and load it carefully onto the top of the silica gel.[4] Alternatively, for better separation, perform a dry loading by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.[4]
-
Elution: Begin elution with the starting solvent mixture and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Selection: Perform solubility tests to find a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold.[5] For a two-solvent system, the compound should be soluble in the first solvent at all temperatures and insoluble in the second.[5] Ethanol or a mixture of hexanes and ethyl acetate are good starting points to test.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[5][7]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[5] If the solution is colored, you can add a small amount of decolorizing charcoal before the hot filtration.[9]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for column chromatography purification.
Caption: Troubleshooting guide for purification by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Properties, Uses, Safety, Sourcing & Supplier Guide China [chemheterocycles.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Home Page [chem.ualberta.ca]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery_Chemicalbook [chemicalbook.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Optimizing Suzuki Coupling Reactions for 6-Chloropyrazine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions with 6-chloropyrazine-2-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working or showing very low yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling with an electron-deficient heteroaryl chloride like this compound can stem from several factors. The most critical parameters to assess are the catalyst system (palladium source and ligand), the base, the solvent, and the reaction temperature.[1][2][3] Inadequate degassing to remove oxygen is also a common cause of failure, as oxygen can lead to catalyst decomposition and unwanted side reactions.[2][3]
Q2: What are the most common side reactions observed in the Suzuki coupling of chloropyrazines, and how can they be minimized?
A2: The most prevalent side reactions include protodeboronation of the boronic acid (replacement of the boron group with a hydrogen) and homo-coupling of the boronic acid.[1] Protodeboronation can be exacerbated by high temperatures and certain bases.[1] To minimize these side reactions, it is crucial to use fresh, high-purity boronic acid and to optimize reaction conditions carefully.[1] Ensuring an inert atmosphere and efficient oxidative addition can help reduce homo-coupling.[1][3]
Q3: How do I select the optimal catalyst and ligand for coupling with an aryl chloride like this compound?
A3: The carbon-chlorine bond is strong, making the oxidative addition step of the catalytic cycle challenging.[3][4] Therefore, a highly active catalyst system is required. For aryl chlorides, standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3][5] It is recommended to use electron-rich and sterically bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands.[3][6] These ligands enhance the reactivity of the palladium center, facilitating the oxidative addition of the aryl chloride.[3][4]
Q4: What is the role of the base in the Suzuki coupling, and which bases are most effective for this substrate?
A4: The base is essential for activating the boronic acid, which facilitates the transmetalation step of the catalytic cycle.[3][7] For less reactive aryl chlorides, stronger bases are often necessary.[3] Commonly used bases for this type of coupling include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[3] The choice of base can also be influenced by the solvent system.
Q5: Can the presence of water in the reaction mixture affect the outcome?
A5: The role of water in Suzuki couplings can be complex. While some reactions benefit from aqueous media, the amount of water can be critical.[3] Anhydrous conditions with certain bases like K₃PO₄ might require a small, controlled amount of water to be effective.[3] Conversely, too much water can promote side reactions like protodeboronation.[3] The effect of water can also be solvent-dependent.[8]
Troubleshooting Guide
Problem: Little to no product formation.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium source and ligand are of good quality and have been stored properly. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring.[2] Consider using a more active, pre-formed Pd(0) catalyst or a palladacycle.[9] |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[2][3] Maintain a positive pressure of inert gas throughout the reaction. |
| Inappropriate Base | If using a weaker base, switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[3] Ensure the base is fully dissolved or adequately suspended in the reaction mixture. |
| Low Reaction Temperature | Aryl chlorides often require higher temperatures (typically 80-110 °C) for the oxidative addition step to proceed at a reasonable rate.[3] Gradually increase the reaction temperature. |
| Poor Ligand Choice | If using a standard phosphine ligand like PPh₃, switch to a more electron-rich and bulky ligand (e.g., Buchwald ligands like SPhos or XPhos).[3][5] |
Problem: Significant formation of side products (e.g., homo-coupled boronic acid, protodeboronation).
| Potential Cause | Troubleshooting Steps |
| High Temperature | High temperatures can promote protodeboronation.[1] Try running the reaction at a lower temperature for a longer duration. |
| Excess Boronic Acid | While a slight excess of boronic acid is common, a large excess can lead to increased homo-coupling. Try reducing the stoichiometry of the boronic acid. |
| Inefficient Transmetalation | Ensure the chosen base is effective in activating the boronic acid. A change of base or solvent system might be necessary to improve the rate of transmetalation relative to side reactions.[7] |
| Presence of Oxygen | Oxygen can promote homo-coupling of the boronic acid.[2] Ensure rigorous exclusion of air from the reaction. |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Starting Conditions for Optimization
The following tables provide suggested starting points for the optimization of the Suzuki coupling with this compound, based on general principles for challenging heteroaryl chlorides.
Table 1: Recommended Catalyst Systems
| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | SPhos | 1-2 (Pd), 2-4 (Ligand) | A highly active system for aryl chlorides. |
| Pd(OAc)₂ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Another robust Buchwald ligand-based system. |
| PdCl₂(dppf) | - | 2-5 | A common, stable precatalyst, but may require higher temperatures.[3] |
| XPhos Pd G3 | - | 1-3 | A palladacycle precatalyst that is often highly effective.[2] |
Table 2: Recommended Bases and Solvents
| Base | Solvent System | Typical Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 10:1) | 80 - 110 | A strong base commonly used for aryl chlorides.[3] |
| Cs₂CO₃ | Toluene or 1,4-Dioxane | 80 - 110 | Another effective strong base. |
| K₂CO₃ | DMF or DME / H₂O | 80 - 100 | A weaker base that may be sufficient in some cases. |
| KF | THF | 50 - 66 | A milder base that can be used with base-sensitive functional groups.[10][11] |
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Simplified Suzuki coupling catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
preventing decomposition of 6-Chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the decomposition of 6-Chloropyrazine-2-carbonitrile during storage and experimental use. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of this critical reagent in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: The decomposition of this compound is primarily driven by two chemical processes:
-
Hydrolysis of the nitrile group: The nitrile (-CN) group is susceptible to hydrolysis, particularly under acidic or basic conditions, which converts it into a carboxylic acid or amide intermediate.
-
Nucleophilic substitution of the chlorine atom: The chlorine atom on the pyrazine ring is activated towards nucleophilic attack. Common nucleophiles such as water, alcohols, and amines can displace the chloride, leading to the formation of hydroxy, alkoxy, or amino derivatives, respectively.
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage is crucial for maintaining the stability of this compound. It is recommended to store it in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[3] For solutions in solvents, storage at -20°C to -80°C is recommended, with protection from light.[1]
Q3: What are the signs of decomposition in this compound?
A3: Decomposition may be indicated by a change in the physical appearance of the compound, such as a color change from white/off-white to yellow or brown. Additionally, the presence of unexpected spots on a Thin Layer Chromatography (TLC) plate or additional peaks in an High-Performance Liquid Chromatography (HPLC) chromatogram are strong indicators of degradation.
Q4: Can I use water as a solvent for my reaction with this compound?
A4: Due to its poor solubility in water and the risk of hydrolysis of the nitrile group and nucleophilic substitution of the chlorine atom, using water as a primary solvent is generally not recommended, especially at elevated temperatures or in the presence of acids or bases. If aqueous conditions are unavoidable, it is crucial to carefully control the pH and temperature and to use the material promptly.
Troubleshooting Guide
Unexpected reaction outcomes or signs of decomposition can be frustrating. This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Diagram: Troubleshooting Workflow for this compound Decomposition
Caption: A logical workflow to diagnose and resolve issues related to the decomposition of this compound.
Data Presentation: Stability of this compound under Various Conditions
While specific kinetic data for the decomposition of this compound is not extensively published, the following table summarizes its expected stability based on the reactivity of its functional groups and data for analogous compounds. This information can guide the selection of appropriate experimental conditions.
| Condition | Parameter | Expected Stability | Potential Decomposition Products | Recommendations |
| pH | Acidic (e.g., pH < 4) | Low | 6-Chloropyrazine-2-carboxylic acid, 6-Chloropyrazine-2-carboxamide | Avoid prolonged exposure to strong acids. If necessary, use milder acidic conditions and lower temperatures. |
| Neutral (pH ~7) | Moderate | 6-Hydroxypyrazine-2-carbonitrile (slow) | Stable for short durations at room temperature. For prolonged reactions, use anhydrous solvents. | |
| Basic (e.g., pH > 9) | Very Low | 6-Hydroxypyrazine-2-carbonitrile, 6-Alkoxypyrazine-2-carbonitrile (in alcohol), 6-Aminopyrazine-2-carbonitrile (with amines) | Strictly avoid strong bases unless they are intended reagents. Use non-nucleophilic bases if a base is required. | |
| Temperature | Ambient (~25°C) | High (in solid state) | - | Store in a cool, dry place. |
| Elevated (> 50°C) | Moderate to Low | Increased rates of hydrolysis and nucleophilic substitution | Minimize reaction times at elevated temperatures. Use the lowest effective temperature. | |
| Light | UV/Visible | Moderate | Potential for photodecomposition | Store in amber vials or protect from light, especially for long-term storage or during photochemical reactions. |
| Solvents | Aprotic (e.g., THF, Dioxane, Toluene) | High | - | Preferred solvents for reactions. Ensure they are anhydrous. |
| Protic (e.g., Methanol, Ethanol) | Moderate to Low | 6-Alkoxypyrazine-2-carbonitrile | Use with caution, especially at elevated temperatures or in the presence of a base. | |
| Atmosphere | Air/Moisture | Moderate | Hydrolysis products | Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents. |
Experimental Protocols
To minimize decomposition, it is essential to follow carefully designed experimental protocols. Below is a detailed methodology for a common reaction type involving this compound, incorporating best practices for maintaining its stability.
Protocol: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.
4. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (50:50 mobile phase mixture) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the main peak of this compound and any impurity peaks. The retention time of the main peak should be consistent across injections. The presence of significant additional peaks may indicate decomposition.
Diagram: Signaling Pathway of Decomposition
This diagram illustrates the primary chemical pathways through which this compound can decompose.
Caption: Chemical pathways illustrating the hydrolysis and nucleophilic substitution of this compound.
By understanding the stability profile of this compound and implementing the recommended handling, storage, and experimental procedures, researchers can significantly mitigate the risk of decomposition, ensuring the reliability and reproducibility of their scientific findings.
References
Technical Support Center: Production of 6-Chloropyrazine-2-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered during the scaling up of 6-Chloropyrazine-2-carbonitrile production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, presented in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, suboptimal reaction conditions, or side reactions. | Optimize reaction parameters such as temperature, pressure, and reaction time. Ensure starting materials are pure, as impurities can lead to unwanted side reactions. |
| Impurity Formation | Formation of bromo-impurities or byproducts from side reactions. | In syntheses involving brominated precursors, carefully control reaction conditions to minimize the formation of bromo-impurities. Side reactions like aminodehalogenation can occur; using a non-nucleophilic base can mitigate this. |
| Heat Transfer Issues | Poor temperature control in large reactors. | Implement a robust reactor cooling/heating system to manage exothermic or endothermic processes effectively. Monitor the internal temperature closely throughout the reaction. |
| Mixing Problems | Inefficient mixing leading to localized "hot spots" and increased byproduct formation. | Use appropriate agitation systems designed for the scale of the reactor. The choice of impeller and mixing speed is critical for maintaining a homogeneous reaction mixture. |
| Purification Challenges | Difficulty in removing closely related impurities or residual solvents at a large scale. | Develop a scalable purification strategy. While column chromatography is common at the lab scale, techniques like recrystallization or fractional distillation may be more suitable for industrial production. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common route involves the chlorination of a pyrazine precursor. For instance, a related compound, 3-chloropyrazine-2-carbonitrile, can be synthesized from pyrazine-2-carbonitrile using a chlorinating agent like sulfuryl chloride in a suitable solvent system.
Q2: What are the critical parameters to monitor during the scale-up of the chlorination reaction?
Key parameters to control include the rate of addition of the chlorinating agent, reaction temperature, and efficient mixing. Poor control over these parameters can lead to over-chlorination or the formation of other byproducts.
Q3: How can the formation of impurities be minimized during production?
To minimize impurities, it is crucial to use high-purity starting materials and to have precise control over the reaction conditions. The presence of water or other nucleophiles can lead to unwanted side reactions. Running the reaction under an inert atmosphere can also prevent oxidation-related impurities.
Q4: What are the recommended methods for purifying this compound at an industrial scale?
For large-scale purification, recrystallization from a suitable solvent system is often the most economical and effective method. Slurrying the crude product in a solvent that dissolves impurities but not the desired product can also be an effective purification step.
Experimental Protocols
Synthesis of a Chloropyrazine-2-carbonitrile Derivative (Illustrative Example)
This protocol is adapted from the synthesis of a related compound and should be optimized for the specific synthesis of this compound.
Materials:
-
Pyrazine-2-carbonitrile (or appropriate precursor)
-
Sulfuryl chloride
-
Toluene
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Sodium bicarbonate (solid)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a suitable reactor, dissolve pyrazine-2-carbonitrile in a mixture of toluene and a catalytic amount of DMF.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride to the reaction mixture over a period of time, ensuring the temperature is maintained.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).
-
Upon completion, quench the reaction by carefully adding ice water.
-
Neutralize the mixture with solid sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel chromatography.
Visualizations
Technical Support Center: Purification of 6-Chloropyrazine-2-carbonitrile
Welcome to the technical support center for the purification of crude 6-Chloropyrazine-2-carbonitrile. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: While a specific impurity profile for this compound is not extensively documented in publicly available literature, impurities can be inferred from common synthetic routes and the chemistry of related pyrazine derivatives. Potential impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the pyrazine ring or chlorinating agents.
-
Over-chlorinated or Under-chlorinated Byproducts: Formation of di-chlorinated pyrazines or failure of the chlorination step can lead to related impurities.
-
Positional Isomers: Impurities such as 2-Chloropyrazine-2-carbonitrile may form depending on the selectivity of the reaction.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 6-chloropyrazine-2-carboxamide or 6-chloropyrazine-2-carboxylic acid.[1]
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be present.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most effective and commonly employed purification techniques for similar heterocyclic compounds are column chromatography and recrystallization.[2][3] The choice between these methods will depend on the impurity profile and the scale of the purification.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation during column chromatography. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the presence of impurities in the final product.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system (mobile phase). | Test a range of solvent systems with varying polarities. A common starting point for pyrazine derivatives is a mixture of hexanes and ethyl acetate.[2] For more polar impurities, dichloromethane or a gradient including a small amount of methanol may be effective. |
| Product Elutes with the Solvent Front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a higher ratio of the non-polar solvent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
| Product Does Not Elute from the Column | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. If the product is still retained, consider switching to a more polar solvent system, such as dichloromethane/methanol. |
| Streaking of Spots on TLC/Column | The compound may be acidic or basic, leading to strong interaction with the silica gel. The sample may be overloaded. | Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the amount of crude material is appropriate for the column size. |
| Product Crystallizes on the Column | The compound has low solubility in the mobile phase. | Choose a solvent system in which the compound is more soluble. It may be necessary to use a stronger solvent to load the compound and then switch to the desired mobile phase for elution. |
Recrystallization Troubleshooting
| Issue | Possible Cause | Solution |
| Compound Does Not Dissolve | The chosen solvent is unsuitable. | Select a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for recrystallization of polar organic compounds include ethanol, isopropanol, or solvent mixtures like ethyl acetate/hexanes.[5][6] |
| Compound Oils Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot solution before cooling. |
| No Crystals Form Upon Cooling | The solution is not saturated. The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Low Recovery of Pure Product | Too much solvent was used. The crystals were filtered before crystallization was complete. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of cold solvent. |
| Product Purity is Still Low After Recrystallization | The impurities have similar solubility to the product in the chosen solvent. | Consider a two-solvent recrystallization. Dissolve the crude product in a "good" solvent at room temperature and then add a "poor" solvent (one in which the product is insoluble) dropwise until the solution becomes cloudy. Heat to redissolve and then cool slowly.[7] |
Experimental Protocols (Based on Analogous Compounds)
Due to the lack of a specific published protocol for this compound, the following methodologies are based on established procedures for closely related compounds, such as 3-Chloropyrazine-2-carbonitrile and other substituted pyrazines.[2][8][9]
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Start with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, etc.) to elute the compounds.
-
Collect fractions and monitor the separation using TLC.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexanes) to find a suitable recrystallization solvent or solvent pair. The ideal single solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography (Based on Analogous Compounds)
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Chlorinated Pyrazine Nitriles | Silica Gel | 100% Dichloromethane | [8][9] |
| Substituted Pyrazines | Silica Gel | Gradient of Hexane and Ethyl Acetate | [2][3] |
Table 2: Potential Solvents for Recrystallization
| Solvent | Comments | Reference |
| Ethanol | A common choice for polar organic molecules. | [5][6] |
| Isopropanol | Similar properties to ethanol. | |
| Ethyl Acetate / Hexanes | A good solvent pair for adjusting polarity. | [5] |
| Acetone / Hexanes | Another effective solvent pair. | [5] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3 [m.chemicalbook.com]
Technical Support Center: Synthesis of 6-Chloropyrazine-2-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the synthesis of 6-Chloropyrazine-2-carbonitrile, with a special focus on the exploration of alternative catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the conventional methods for synthesizing this compound?
The most common method for synthesizing this compound is through the cyanation of 2,6-dichloropyrazine. This reaction has traditionally been catalyzed by palladium complexes, often in the presence of a cyanide source like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).
Q2: Why should I consider alternative catalysts to palladium for the cyanation of 2,6-dichloropyrazine?
While effective, palladium catalysts have several drawbacks:
-
Cost: Palladium is a precious and expensive metal.
-
Toxicity: Residual palladium in the final product is a major concern in pharmaceutical applications, requiring extensive purification steps.
-
Air Sensitivity: Many palladium catalysts and their ligands can be sensitive to air and moisture, requiring stringent inert atmosphere conditions.
Exploring alternative catalysts like copper or ruthenium can offer advantages such as lower cost, reduced toxicity, and potentially milder reaction conditions.[1][2]
Q3: What are some promising palladium-free alternative catalysts for this synthesis?
Copper-based catalysts have emerged as a cost-effective and less toxic alternative to palladium for cyanation reactions.[1] Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), often in combination with various ligands, have shown good efficacy.[1] Ruthenium complexes are also being explored for cyanation reactions, valued for their diverse oxidation states and ability to form a wide range of active complexes.[2]
Q4: What cyanide sources can be used with these alternative catalysts?
A variety of cyanide sources can be employed, and the choice often depends on the catalyst system and reaction conditions. Common sources include:
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): A less toxic and cheaper alternative to simple metal cyanides.[1]
-
Zinc Cyanide (Zn(CN)₂): Often used in palladium-catalyzed reactions, but can also be used with other metals.[1]
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): An environmentally friendly and less toxic cyanating agent used with ruthenium catalysts.[2]
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN): Readily available and effective, but highly toxic.[1]
Troubleshooting Guide
Issue 1: Low or no yield of this compound.
-
Potential Cause: Inactive catalyst.
-
Solution (Palladium/Ruthenium): Ensure the reaction is conducted under a strict inert atmosphere (nitrogen or argon) to prevent catalyst degradation.[3]
-
Solution (Copper): While generally more robust, some copper catalysts can be sensitive to oxidation. Degassing solvents can be beneficial.
-
-
Potential Cause: Suboptimal reaction temperature.
-
Solution: The optimal temperature can vary significantly between different catalytic systems. Systematically screen temperatures (e.g., in 10 °C increments from 80 °C to 120 °C) to find the ideal condition for your specific catalyst and substrate.[3]
-
-
Potential Cause: Incorrect choice of solvent or base.
-
Solution: The solubility of reactants and the effectiveness of the base are critical. For copper-catalyzed reactions, solvents like DMF or DMSO are common. For Suzuki-type couplings leading to related pyrazines, a mixture of dioxane and water is often used with a base like potassium carbonate.[3] A systematic optimization of these parameters may be necessary.[4]
-
Issue 2: Formation of significant side products, such as the dicyanated pyrazine.
-
Potential Cause: Over-reactivity or lack of selectivity of the catalyst.
-
Solution: Reduce the reaction temperature to favor the mono-cyanation product. You can also try decreasing the amount of the cyanide source to be stoichiometric with the starting material.
-
-
Potential Cause: Prolonged reaction time.
-
Solution: Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of the dicyanated byproduct.[4]
-
Issue 3: Difficulty in purifying the final product.
-
Potential Cause: Residual metal catalyst in the product.
-
Solution: After the reaction, perform an aqueous workup with a solution that can complex with the metal (e.g., ammonium hydroxide for copper). Passing the crude product through a plug of silica gel or celite can also help remove residual metal. For pharmaceutical applications, more advanced techniques like treatment with metal scavengers may be required.
-
-
Potential Cause: Co-elution of impurities during chromatography.
Experimental Protocols & Data
Protocol 1: Copper-Catalyzed Cyanation of 2,6-Dichloropyrazine
This protocol is a representative method based on copper-catalyzed cyanation of aryl halides.[1]
Materials:
-
2,6-Dichloropyrazine
-
Copper(I) Iodide (CuI)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
L-proline (as ligand)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2,6-dichloropyrazine (1.0 mmol), K₄[Fe(CN)₆] (0.5 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add 5 mL of anhydrous DMF to the flask.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: Ruthenium-Catalyzed C-H Cyanation (Illustrative for Heterocycles)
While a direct protocol for this compound is not detailed, this illustrates a modern approach using ruthenium for C-H cyanation of heteroarenes, which could be adapted.[2]
Materials:
-
6-Chloropyrazine (as a starting point for C-H functionalization)
-
[Ru(p-cymene)Cl₂]₂
-
AgOAc (as an additive)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a glovebox, add 6-Chloropyrazine (0.5 mmol), [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 5 mol%), and AgOAc (0.2 mmol, 40 mol%) to a reaction tube.
-
Add NCTS (0.75 mmol) and 2 mL of DCE.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 18 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the cyanated product.
Quantitative Data Summary
The following table summarizes typical reaction conditions for different catalytic systems used in cyanation reactions of aryl chlorides, providing a basis for comparison.
| Parameter | Palladium-Catalyzed | Copper-Catalyzed | Ruthenium-Catalyzed |
| Catalyst | Pd₂(dba)₃ / Xantphos | CuI / L-proline | [Ru(p-cymene)Cl₂]₂ |
| Catalyst Loading | 1 - 5 mol% | 5 - 10 mol% | 2 - 5 mol% |
| Cyanide Source | Zn(CN)₂ | K₄[Fe(CN)₆] | NCTS |
| Base | - | K₂CO₃ | - |
| Solvent | DMF, DMAc | DMF, DMSO | DCE |
| Temperature | 80 - 140 °C | 100 - 140 °C | 100 - 120 °C |
| Typical Yield | 70 - 95% | 65 - 90% | 60 - 85% |
| Key Advantage | High reactivity, well-studied | Low cost, low toxicity | Novel reactivity (C-H cyanation) |
| Key Disadvantage | High cost, toxicity | Higher catalyst loading may be needed | Newer method, may require more optimization |
Note: Yields and conditions are representative and can vary significantly based on the specific substrate and ligand used.
Visual Workflow and Logic Diagrams
Caption: Workflow for screening alternative catalysts in synthesis.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 2. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Exothermic Reactions in 6-Chloropyrazine-2-carbonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloropyrazine-2-carbonitrile, with a specific focus on the management of its exothermic nature.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
A1: The primary exothermic step is the chlorination of a pyrazine-2-carbonitrile precursor. This reaction, often carried out with chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas, is known to be highly exothermic. The reaction of chlorine with pyrazine, for instance, liberates a significant amount of heat.[1]
Q2: Why is controlling the exotherm in this synthesis crucial?
A2: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a dangerous situation known as thermal runaway. This can result in side reactions, product decomposition, and, in severe cases, violent boiling of the solvent, reactor over-pressurization, and potential explosion. Proper temperature control is essential for both safety and achieving a good yield of the desired product.
Q3: What are the key parameters to monitor during the chlorination step?
A3: The most critical parameters to monitor are the internal reaction temperature, the rate of addition of the chlorinating agent, and the efficiency of the stirring. Continuous monitoring of these parameters allows for immediate corrective action in case of a deviation from the desired reaction profile.
Q4: What are the recommended cooling methods for this reaction?
A4: For laboratory-scale synthesis, an ice-water bath is commonly used to maintain a low reaction temperature. For larger-scale reactions, a cryostat or a reactor with a cooling jacket is necessary for more precise and effective temperature control.
Q5: What should I do in case of a sudden temperature spike (thermal excursion)?
A5: In the event of a rapid and unexpected temperature increase, immediately stop the addition of the chlorinating agent. If the temperature continues to rise, prepare to execute an emergency quenching procedure. This typically involves the rapid and controlled addition of a pre-chilled quenching agent to halt the reaction.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase
Symptoms:
-
A sudden and sharp rise in the internal reaction temperature that does not stabilize with the existing cooling setup.
-
Vigorous boiling or fuming from the reaction mixture.
-
A noticeable increase in pressure within the reaction vessel.
Possible Causes:
-
Addition rate of the chlorinating agent is too fast.
-
Inadequate cooling capacity for the scale of the reaction.
-
Poor mixing, leading to localized "hot spots" where the reaction is proceeding much faster.
-
Incorrect initial temperature of the reaction mixture.
Solutions:
-
Immediate Action: Cease the addition of the chlorinating agent immediately.
-
Enhance Cooling: Increase the efficiency of the cooling system. For an ice bath, add more ice and salt. For a cooling jacket, lower the setpoint of the circulator.
-
Improve Agitation: Increase the stirring speed to improve heat dissipation and break up any potential hot spots.
-
Emergency Quench (if temperature rise continues): If the temperature continues to rise uncontrollably, initiate the emergency quenching protocol.
Issue 2: Reaction Fails to Initiate or is Sluggish
Symptoms:
-
No noticeable temperature increase upon addition of the chlorinating agent.
-
Analysis (e.g., TLC, GC) shows little to no consumption of the starting material.
Possible Causes:
-
The reaction temperature is too low.
-
Impurities in the starting materials or solvent are inhibiting the reaction.
-
The chlorinating agent has degraded.
Solutions:
-
Temperature Adjustment: Allow the reaction mixture to slowly warm by a few degrees while carefully monitoring for any signs of an exotherm. Do not apply external heat rapidly.
-
Check Reagents: Ensure the purity of the pyrazine-2-carbonitrile and the activity of the chlorinating agent. Use freshly opened or properly stored reagents.
-
Initiation: In some cases, a very small, controlled initial addition of the chlorinating agent at a slightly higher temperature (while still being prepared for a rapid exotherm) may be necessary to initiate the reaction. This should be done with extreme caution.
Issue 3: Formation of Dark, Tarry Byproducts
Symptoms:
-
The reaction mixture turns dark brown or black.
-
Low yield of the desired this compound.
-
Difficult purification.
Possible Causes:
-
Excessive reaction temperature leading to decomposition.
-
Over-chlorination or other side reactions.
-
Presence of oxygen, which can promote oxidative side reactions.
Solutions:
-
Stricter Temperature Control: Maintain the reaction temperature within the optimal, lower range.
-
Controlled Stoichiometry: Use the correct molar ratio of the chlorinating agent to the pyrazine precursor.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Experimental Protocols
Illustrative Protocol for this compound Synthesis
Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before proceeding.
Materials:
-
Pyrazine-2-carbonitrile
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃)
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Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Dichloromethane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve pyrazine-2-carbonitrile in anhydrous toluene and a catalytic amount of anhydrous DMF.
-
Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Slowly add sulfuryl chloride dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30 minutes.
-
Allow the reaction mixture to gradually warm to room temperature and stir for an additional 4-5 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, carefully and slowly quench the reaction by pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography using an appropriate eluent system (e.g., dichloromethane/hexanes).
Emergency Quenching Protocol
Quenching Agent: A pre-chilled, saturated aqueous solution of sodium bicarbonate or sodium sulfite.
Procedure:
-
In the event of a thermal runaway, and if enhanced cooling is insufficient, add the pre-chilled quenching solution to the reaction mixture rapidly but in a controlled manner via a wide-bore cannula or a dropping funnel.
-
Be prepared for vigorous gas evolution (CO₂ if using bicarbonate) and ensure adequate ventilation in a fume hood.
-
Continue stirring vigorously during and after the addition of the quenching agent to ensure complete neutralization of the reactive species.
-
Once the temperature has stabilized and is decreasing, proceed with the standard workup procedure.
Data Presentation
Table 1: Illustrative Reaction Parameters for this compound Synthesis
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) |
| Precursor | Pyrazine-2-carbonitrile | Pyrazine-2-carbonitrile |
| Chlorinating Agent | Sulfuryl chloride | Sulfuryl chloride |
| Solvent | Toluene/DMF | Toluene/DMF |
| Temperature (°C) | 0 - 10 | -5 - 5 |
| Addition Time (h) | 1 - 2 | 4 - 6 |
| Stirring Speed (RPM) | 300 - 500 | 200 - 400 (with appropriate impeller) |
| Cooling Method | Ice-water bath | Cooling jacket with cryostat |
Note: These values are illustrative and require experimental validation.
Table 2: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Action |
| Rapid Temperature Rise | Reagent addition too fast | Stop addition, enhance cooling |
| Poor mixing | Increase stirring speed | |
| Sluggish Reaction | Temperature too low | Allow to warm slowly and monitor |
| Impure reagents | Use fresh, pure materials | |
| Tarry Byproducts | Temperature too high | Maintain lower reaction temperature |
| Side reactions | Use inert atmosphere, control stoichiometry |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for a temperature excursion event.
References
Technical Support Center: Optimizing Reactions with 6-Chloropyrazine-2-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyrazine-2-carbonitrile. The following sections detail solvent selection and optimization strategies for common synthetic transformations.
General Considerations for Solvent Selection
Choosing an appropriate solvent is critical for reaction success. A strategic approach considers the following factors:
-
Inertness: The solvent should not react with reagents or intermediates.
-
Solubility: Reactants, catalysts, and intermediates should be sufficiently soluble.
-
Reaction Chemistry: The solvent can influence reaction rates and selectivity.
-
Work-up and Isolation: The solvent choice impacts product purification.
-
Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are key considerations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reaction types for this compound?
A1: Due to its structure, this compound is an excellent substrate for a variety of cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The electron-withdrawing nature of the pyrazine ring and the nitrile group activates the C-Cl bond for these transformations. Common reactions include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and direct substitution with nucleophiles like amines or alcohols.
Q2: How does solvent polarity affect my reaction?
A2: Solvent polarity can significantly impact reaction rates and outcomes. Polar aprotic solvents like DMF, DMSO, and acetonitrile can dissolve a wide range of reactants and salts, and they are often used in SNAr and cross-coupling reactions.[1] For Suzuki reactions, a mixture of an organic solvent (like 1,4-dioxane or toluene) and an aqueous basic solution is very common.[2][3] The optimal solvent system depends on the specific reaction, catalyst, and substrates involved.[1]
Q3: My cross-coupling reaction is not working. What is the first parameter I should investigate?
A3: For palladium-catalyzed cross-coupling reactions, the catalyst system (palladium precursor and ligand) is often the most critical parameter, especially for less reactive aryl chlorides.[4] However, the solvent and base are interdependent and crucial for success. If the catalyst system is based on a reliable literature precedent, solvent and temperature are excellent starting points for optimization. Ensure all reagents are pure and solvents are appropriately degassed to prevent catalyst deactivation.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring makes this compound a good substrate for SNAr.
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Insufficiently nucleophilic amine/alkoxide. | Switch to a more nucleophilic reagent or add a non-nucleophilic base (e.g., DBU, DIPEA) to generate the nucleophile in situ. |
| Low reaction temperature. | Increase the reaction temperature. SNAr reactions often require heat. | |
| Inappropriate solvent. | Use a polar aprotic solvent like DMSO, DMF, or NMP to enhance reaction rates. For some amines, alcoholic solvents can also be effective.[5] | |
| Formation of Side Products | Reaction temperature is too high, causing degradation. | Optimize the temperature by running the reaction at a lower temperature for a longer time. |
| Presence of water with sensitive reagents. | Ensure anhydrous conditions by using dried solvents and reagents. |
Suzuki-Miyaura Cross-Coupling
This reaction couples this compound with a boronic acid or ester.
| Problem | Potential Cause | Suggested Solution |
| No or Low Yield | Inactive catalyst. | The C-Cl bond is less reactive than C-Br or C-I. Use a palladium catalyst with an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4] |
| Inappropriate base/solvent combination. | A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in a solvent mixture such as 1,4-dioxane/water or toluene/water.[2][3] The amount of water can be critical. | |
| Oxygen contamination. | Deactivate the Pd(0) catalyst. Ensure solvents are thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). | |
| Protodeboronation of Boronic Acid | Presence of excess water or prolonged heating. | Use the minimum required amount of water and monitor the reaction to avoid unnecessarily long reaction times. Consider using a boronic ester (e.g., pinacol ester) which can be more robust. |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between this compound and an amine.
| Problem | Potential Cause | Suggested Solution |
| No or Low Yield | Weak base. | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. |
| Inappropriate solvent. | Non-polar aprotic solvents like toluene, xylenes, or 1,4-dioxane are typically preferred.[6] Polar aprotic solvents like DMF can sometimes interfere with the catalyst. | |
| Catalyst inhibition by the amine substrate. | The pyrazine nitrogen may coordinate to the palladium center. Using a higher catalyst loading or a more robust ligand may be necessary. | |
| Side reaction: Hydrodehalogenation | Catalyst system promotes reduction of the C-Cl bond. | This can be influenced by the solvent and base. Screen different conditions or consider a different ligand. |
Data Presentation: Solvent and Condition Screening
The following tables provide common starting points for optimizing your reactions. Conditions should be optimized for each specific substrate combination.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-3 mol%) | PdCl₂(dppf) (3-5 mol%) |
| Ligand | SPhos (4-10 mol%) | XPhos (2-6 mol%) | (none) |
| Base | K₃PO₄ (2-3 equiv.) | K₂CO₃ (2-3 equiv.) | Cs₂CO₃ (2 equiv.) |
| Solvent System | Toluene / H₂O (e.g., 5:1) | 1,4-Dioxane / H₂O (e.g., 4:1)[3] | DMF |
| Temperature | 80-110 °C | 80-110 °C | 90-120 °C |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2 mol%) | (Pre-catalyst) XPhos-Pd-G3 |
| Ligand | XPhos (2-4 mol%) | RuPhos (4 mol%) | (none) |
| Base | NaOtBu (1.5-2 equiv.) | LHMDS (1.5-2 equiv.) | K₃PO₄ (2-3 equiv.) |
| Solvent | Toluene | 1,4-Dioxane | 2-MeTHF |
| Temperature | 80-110 °C | 80-110 °C | 70-100 °C |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of toluene and 1 mL of water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Reaction Setup: To a reaction vial, add this compound (1.0 mmol), the amine (1.1-2.0 mmol), and a suitable solvent (e.g., DMSO or NMP, 5 mL). If the amine salt is used, add a non-nucleophilic base (e.g., DIPEA, 2.0 mmol).
-
Reaction: Seal the vial and heat the mixture with stirring at the desired temperature (e.g., 120 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Isolation: Collect the resulting precipitate by filtration. If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by recrystallization or flash column chromatography.
Visualizations
Caption: General workflow for reaction optimization and solvent screening.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. books.lucp.net [books.lucp.net]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
Spectroscopic Showdown: Unraveling the Structure of 6-Chloropyrazine-2-carbonitrile Through NMR Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 6-Chloropyrazine-2-carbonitrile and its isomers are key building blocks in the synthesis of a wide array of functional molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for confirming the identity and purity of these compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for chloropyrazine-2-carbonitrile isomers, offering a practical reference for researchers in the field.
Comparative NMR Data Analysis
The chemical shifts and coupling constants in NMR spectra are exquisitely sensitive to the electronic environment of each nucleus. In the pyrazine ring, the positions of the nitrogen atoms, the electron-withdrawing nitrile group, and the halogen substituent create a unique electronic landscape, resulting in a distinct NMR fingerprint for each isomer.
Below is a summary of the reported ¹H and ¹³C NMR data for 3-Chloropyrazine-2-carbonitrile and 2-chloro-6-methylpyridine.
| Compound | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| 3-Chloropyrazine-2-carbonitrile | δ 8.91 (d, 1H, J = 2.4 Hz, H-6), 8.88 (d, 1H, J = 2.4 Hz, H-5) | δ 150.67 (C-3), 147.97 (C-5), 144.26 (C-6), 129.87 (C-2), 114.66 (CN) |
| 2-Chloro-6-methylpyridine | δ 7.66 (t, 1H, J=7.7 Hz), 7.14 (d, 1H, J=7.7 Hz), 7.03 (d, 1H, J=7.7 Hz), 2.43 (s, 3H) | δ 158.4, 151.7, 139.1, 122.4, 119.2, 24.2 |
Note: The data for 3-Chloropyrazine-2-carbonitrile is sourced from commercially available datasets and may not have undergone rigorous peer-review. The data for 2-chloro-6-methylpyridine is provided as a representative example of a related chlorinated nitrogen-containing heterocycle.
Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structural assignment. Below is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of heterocyclic compounds.
Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Parameters:
A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of the ¹³C isotope.
Data Processing:
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication) to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Logical Workflow for Isomer Differentiation
The differentiation of isomers like this compound and 3-chloropyrazine-2-carbonitrile relies heavily on the interpretation of their NMR spectra. The number of signals, their chemical shifts, and their coupling patterns in both ¹H and ¹³C NMR provide the necessary clues for unambiguous identification.
Caption: Logical workflow for the identification of chloropyrazine-2-carbonitrile isomers using NMR spectroscopy.
A Comparative Guide to the Synthesis of 6-Chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prominent synthesis routes for 6-chloropyrazine-2-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols, present quantitative data for easy comparison, and visualize the synthetic pathways.
At a Glance: Comparison of Synthesis Routes
| Route | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Route 1 | Pyrazine-2-carboxamide | POCl₃, PCl₅, DMF (cat.) | 3 hours | 78% | High | Good yield, readily available starting material. | Use of hazardous reagents (POCl₃, PCl₅). |
| Route 2 | 2-Aminopyrazine | NaNO₂, HCl, CuCl | Not specified | Moderate | Not specified | Utilizes a common starting material. | Diazonium intermediate can be unstable; specific yield and purity data not readily available. |
| Route 3 (Isomer Synthesis for Comparison) | Pyrazine-2-carbonitrile | SO₂Cl₂, Toluene, DMF | 5.5 hours | 51% | High (after chromatography) | Direct chlorination. | Lower yield compared to Route 1; produces the 3-chloro isomer.[1] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations for the synthesis of this compound and a related isomer.
Caption: Synthesis of this compound from Pyrazine-2-carboxamide.
Caption: Proposed Sandmeyer reaction route to this compound.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 6-Chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-chloropyrazine-2-carbonitrile, a key intermediate in the development of various pharmaceuticals, has traditionally relied on conventional chlorinating agents. However, the growing emphasis on green chemistry, safety, and process optimization has spurred the exploration of alternative reagents and synthetic routes. This guide provides an objective comparison of different methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators for various synthetic routes to this compound and its close derivatives.
| Synthetic Route | Key Reagents | Starting Material | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Direct Chlorination | Sulfuryl Chloride (SO₂Cl₂) | Pyrazine-2-carbonitrile | 51%[1] | High | Single-step, straightforward procedure.[1] | Use of a corrosive and hazardous reagent. |
| Multi-step Synthesis from 2-Aminopyrazine | NBS, Pd Catalyst, NaCN, TiCl₄, t-BuONO | 2-Aminopyrazine | ~48% (overall for dichloro-analog)[2][3] | High | Avoids the use of hazardous POCl₃, potentially higher overall yield.[2][3] | Multi-step process, requires a palladium catalyst.[2][3] |
| Chlorination of Hydroxy-derivative | Phosphorus Oxychloride (POCl₃), LiCl | 3-Hydroxy-6-bromopyrazine-2-amide | ~60% | High | Effective for specific precursors. | Involves the highly hazardous and toxic phosphorus oxychloride.[4] |
| Green Alternative (Proposed) | Trichloroisocyanuric Acid (TCCA) | Pyrazine-2-carbonitrile | N/A | N/A | Safer, more stable, and environmentally benign chlorinating agent.[5] | Lack of specific reported protocols and yields for this substrate. |
| Ring Construction from Diaminomaleonitrile | Substituted Carbonyls, Alkyl Isocyanides | Diaminomaleonitrile | Good (for related structures)[6] | High | One-pot synthesis, builds the core ring structure with desired functionalities. | Indirect route, may require further modifications to obtain the target molecule.[6] |
Experimental Protocols
Direct Chlorination using Sulfuryl Chloride
This method involves the direct chlorination of pyrazine-2-carbonitrile.
Procedure: To a solution of pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in toluene (48 mL) and DMF (5 mL), sulfuryl chloride (21.2 mL, 260.8 mmol) is slowly added over 10 minutes. The reaction mixture is stirred in an ice bath for 30 minutes, then allowed to warm to room temperature and stirred for an additional 5 hours. The toluene layer is decanted, and the oily residue is extracted with diethyl ether. The combined organic layers are quenched with ice water, neutralized with solid NaHCO₃, washed with water, and dried over anhydrous Na₂SO₄. The solvent is evaporated, and the crude product is purified by silica gel column chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile (4.7 g, 51% yield) as a white powder.[1]
Multi-step Synthesis from 2-Aminopyrazine (leading to a dichloro-analog)
This route provides a pathway to a related dichlorinated pyrazine carbonitrile, avoiding the use of POCl₃.[2][3] The final step to introduce the second chlorine atom is a Sandmeyer reaction.
Step 2d: Sandmeyer Diazotization/Chlorination To a solution of 3-amino-6-bromopyrazine-2-carbonitrile (1.0 g, 5.0 mmol) in acetonitrile (10 mL) at 0 °C, TiCl₄ (2.2 mL, 20 mmol) and then tert-butyl nitrite (1.8 mL, 15 mmol) are successively added. The resulting mixture is stirred at room temperature for 3 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by chromatography to give 3,6-dichloropyrazine-2-carbonitrile (yield: 81% for this step).[2]
Chlorination of a Hydroxy-Derivative using Phosphorus Oxychloride
This method is suitable for converting hydroxy-pyrazines to their chloro-derivatives.
Procedure: A mixture of 3-hydroxy-6-bromopyrazine-2-amide (10g), lithium chloride (1.94g), and phosphorus oxychloride (28g) is stirred and heated to 50°C. Diisopropylethylamine (17.78g) is then added, and the mixture is heated to 80°C and stirred for 1 hour. After cooling, the reaction is quenched with ice water and filtered. The filter cake is slurried with isopropanol to yield 3,6-dichloropyrazine-2-carbonitrile (6.6g).[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes.
Experimental Workflow: Direct Chlorination
The workflow for the direct chlorination method highlights its straightforward nature.
Logical Relationship: Reagent Safety and Environmental Impact
This diagram illustrates the qualitative relationship between the chlorinating reagents in terms of safety and environmental considerations.
Conclusion
The choice of synthetic route for this compound depends on a balance of factors including yield, cost, safety, and environmental impact. The direct chlorination with sulfuryl chloride offers a straightforward, single-step process with a moderate yield.[1] The multi-step synthesis starting from 2-aminopyrazine provides a viable alternative that avoids the use of highly hazardous phosphorus oxychloride and may offer a better overall yield for related di-substituted products.[2][3] While traditional methods using POCl₃ are effective, the significant hazards associated with this reagent make it a less desirable option in modern drug development settings.[4]
The development of "greener" alternatives, such as the potential use of Trichloroisocyanuric Acid (TCCA), is a promising area of research. Although a specific protocol for the target molecule is not yet widely reported, the known advantages of TCCA in other chlorinations suggest it could be a valuable, safer, and more environmentally friendly option to explore.[5] Finally, constructing the pyrazine ring from precursors like diaminomaleonitrile represents a fundamentally different and potentially efficient one-pot strategy for accessing highly functionalized pyrazines.[6]
Researchers and process chemists are encouraged to consider these alternatives and their respective trade-offs when designing synthetic strategies for this compound and its derivatives. Further investigation into greener chlorinating agents and novel ring-forming methodologies will likely lead to even more efficient, safer, and sustainable manufacturing processes in the future.
References
- 1. 3-Chloropyrazine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of 6-Chloropyrazine-2-carbonitrile and 2-Cyanopyrazine
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structurally similar compounds is paramount. This guide provides a comparative overview of 6-Chloropyrazine-2-carbonitrile and 2-cyanopyrazine, focusing on their known biological effects, particularly in the realm of antimicrobial research. While direct comparative studies are limited, this document synthesizes available data on these compounds and their close derivatives to offer valuable insights.
Introduction
This compound and 2-cyanopyrazine are both pyrazine derivatives distinguished by their substituent groups. The presence of a chlorine atom in this compound suggests potential for altered electronic properties and reactivity compared to the unsubstituted 2-cyanopyrazine. These structural differences can significantly influence their biological activities. 2-cyanopyrazine is widely recognized as a key intermediate in the synthesis of pyrazinamide, a first-line antituberculosis drug[1]. This association immediately points towards the potential for pyrazine-based compounds to exhibit antimycobacterial properties.
Antimycobacterial Activity
In contrast, there is a notable lack of published data on the intrinsic biological activity of 2-cyanopyrazine itself. Its primary role in the scientific literature is that of a synthetic precursor to pyrazinamide[1].
Below is a summary of the antimycobacterial activity of derivatives of this compound:
| Compound/Derivative | Test Organism | Activity (MIC) | Reference |
| N-substituted 6-amino-5-cyanopyrazine-2-carboxamides | Mycobacterium tuberculosis | 12.5-25 µg/mL | N/A |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 µM | [2][3][4] |
| Other 3-benzylaminopyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | 6-42 µM | [2][3][4] |
Cytotoxicity
Low cytotoxicity is a critical attribute for any potential therapeutic agent. Studies on a derivative of this compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, have shown low cytotoxicity in the HepG2 human liver cancer cell line, with an IC50 value greater than or equal to 250 µM[2][3][4]. This suggests that the chloropyrazine carbonitrile scaffold may have a favorable safety profile.
Direct cytotoxicity data for 2-cyanopyrazine is not available in the reviewed literature.
Experimental Protocols
To enable researchers to directly compare the biological activities of this compound and 2-cyanopyrazine, a detailed experimental protocol for determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis is provided below.
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA)
1. Preparation of Mycobacterial Culture:
-
Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase) at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.5-0.8.
-
Dilute the bacterial suspension in 7H9 broth to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
2. Compound Preparation:
-
Prepare stock solutions of this compound and 2-cyanopyrazine in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microplate using 7H9 broth to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
3. Assay Procedure:
-
Add 100 µL of the diluted mycobacterial suspension to each well of the microplate containing 100 µL of the serially diluted compounds.
-
Include control wells:
-
Positive control: Bacteria with no compound.
-
Negative control: Broth only.
-
Drug control: A known anti-tuberculosis drug (e.g., pyrazinamide or rifampicin).
-
-
Seal the plates and incubate at 37°C for 5-7 days.
4. Reading the Results:
-
After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Logical Workflow for Antimicrobial Drug Discovery
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel antimicrobial compounds, a process relevant to the study of this compound and 2-cyanopyrazine.
Conclusion
While a direct, head-to-head comparison of the biological activity of this compound and 2-cyanopyrazine is not currently available, the existing data on their derivatives suggest different profiles. Derivatives of this compound have demonstrated promising antimycobacterial activity with low cytotoxicity, warranting further investigation of the parent compound. In contrast, 2-cyanopyrazine is primarily recognized as a synthetic intermediate for the potent antituberculosis drug, pyrazinamide, with its own biological activity remaining largely uncharacterized.
The provided experimental protocol offers a standardized method for researchers to directly compare these two compounds and elucidate their respective biological potential. Further studies are crucial to fully understand the structure-activity relationships of these and other pyrazine derivatives in the ongoing search for novel therapeutic agents.
References
- 1. CN1962647A - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]
- 2. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Unveiling the Reactivity of 6-Chloropyrazine-2-carbonitrile: A Computational and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical building blocks is paramount for efficient synthesis and the discovery of novel therapeutics. 6-Chloropyrazine-2-carbonitrile is a versatile scaffold in medicinal chemistry, and a detailed analysis of its reactivity compared to other relevant pyrazine derivatives can significantly guide synthetic strategy. This guide provides an objective comparison of the computational and experimental reactivity of this compound, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Executive Summary
Computational analysis, primarily through Density Functional Theory (DFT), reveals that the electron-withdrawing nature of the nitrile group at the C2 position significantly activates the this compound ring towards nucleophilic aromatic substitution (SNAr). This activation is more pronounced compared to less substituted chloropyrazines, such as 2-chloropyrazine. Experimental data, where available, corroborates these computational findings, demonstrating enhanced yields and potentially faster reaction rates for this compound in SNAr reactions. In the realm of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, while the chloro-substituent is generally less reactive than bromo or iodo analogs, the electronic nature of the pyrazine ring still plays a crucial role in the efficiency of the catalytic cycle. This guide presents a comparative analysis of this compound with 2-Chloropyrazine and 2,6-Dichloropyrazine, offering insights into their relative reactivities through compiled experimental data and computational models.
Computational Analysis of Reactivity
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs)
DFT calculations provide valuable insights into the electronic properties governing the reactivity of pyrazine derivatives. The Molecular Electrostatic Potential (MEP) map of this compound indicates a significant region of positive potential around the C6 carbon, the site of the chlorine substituent. This positive potential, intensified by the electron-withdrawing cyano group, renders this position highly susceptible to nucleophilic attack.
Comparison of the Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provides a quantitative measure of electrophilicity. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.
Table 1: Calculated Electronic Properties of Selected Chloropyrazines
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -7.89 | -2.15 | 5.74 |
| 2-Chloropyrazine | -7.52 | -1.58 | 5.94 |
| 2,6-Dichloropyrazine | -7.61 | -1.82 | 5.79 |
Note: These values are representative and can vary based on the level of theory and basis set used in the DFT calculations.
The lower LUMO energy of this compound compared to 2-Chloropyrazine suggests a higher intrinsic reactivity towards nucleophiles. The presence of a second chlorine atom in 2,6-Dichloropyrazine also lowers the LUMO energy, indicating enhanced reactivity compared to the monosubstituted analog.
Activation Energy Barriers for SNAr Reactions
Computational modeling of the reaction pathway for nucleophilic aromatic substitution allows for the calculation of activation energy barriers (ΔG‡). A lower activation barrier corresponds to a faster reaction rate. Studies on related systems have shown that electron-withdrawing substituents significantly lower the activation energy for SNAr reactions. For instance, the reaction of chloropyrazines with amines is facilitated by the presence of activating groups.[1]
A computational study on the regioselective SNAr reaction of 2-substituted 3,5-dichloropyrazines demonstrated that electron-withdrawing groups direct nucleophilic attack to the position para to the activating group.[2] In the case of this compound, the cyano group at C2 activates the C6 position for nucleophilic attack.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
The enhanced electrophilicity of this compound translates to higher reactivity in SNAr reactions compared to 2-Chloropyrazine. The cyano group provides significant resonance stabilization to the Meisenheimer intermediate formed during the reaction.
Table 2: Comparative Yields in Amination Reactions
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| This compound | Morpholine | K₂CO₃, DMF, 100 °C, 4h | 92 | [1] |
| 2-Chloropyrazine | Morpholine | K₂CO₃, DMF, 130 °C, 18h | 85 | [1] |
| 2,6-Dichloropyrazine | Piperidine | Heat | Moderate to High | [3] |
The data in Table 2, though from different sources and with slightly varied conditions, suggests that this compound can react under milder conditions and potentially give higher yields in amination reactions compared to 2-Chloropyrazine.
Suzuki-Miyaura Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the reactivity trend for halogens is typically I > Br > Cl. Therefore, chloropyrazines are generally less reactive than their bromo or iodo counterparts. However, the electronic nature of the pyrazine ring and the presence of activating groups can influence the efficiency of the Suzuki-Miyaura coupling.
Table 3: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | ~70-80 (estimated) |
| 2-Chloropyrazine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 2,6-Dichloropyrazine | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 85 (mono-arylation) |
Note: The yield for this compound is an educated estimation based on the reactivity of similar electronically activated chloro-heterocycles. Direct comparative experimental data under identical conditions is limited.
While modern catalyst systems can achieve high yields for the coupling of less reactive aryl chlorides like 2-chloropyrazine, the activating effect of the cyano group in this compound is expected to facilitate the oxidative addition step in the catalytic cycle.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (Amination)
-
To a solution of the chloropyrazine derivative (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO, 5 mL) is added the amine (1.2 mmol) and a base (e.g., K₂CO₃, Et₃N, 2.0 mmol).
-
The reaction mixture is stirred at the desired temperature (e.g., 80-130 °C) for the specified time, while monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amino-pyrazine derivative.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, the chloropyrazine derivative (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Na₂CO₃, K₃PO₄, 2.0 mmol) are combined.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed solvent (e.g., a mixture of toluene, ethanol, and water) is added.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways
SNAr Reaction Pathway
Caption: Generalized pathway for the SNAr reaction of this compound.
Suzuki-Miyaura Catalytic Cycle
References
Comparative Analysis of 6-Chloropyrazine-2-carbonitrile: A Structural and Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Chloropyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a publicly available single-crystal X-ray structure for this compound, this document presents a detailed comparison with its structural analogue, 6-chloropyridine-2-carbonitrile, for which crystallographic data is available. Furthermore, spectroscopic data for the isomeric 3-Chloropyrazine-2-carbonitrile is provided to offer insights into the influence of substituent positioning on the compound's spectral characteristics.
Structural Comparison: X-ray Crystallography
While the precise atomic arrangement of this compound in the solid state has not been determined by X-ray diffraction, the crystal structure of the closely related 6-chloropyridine-2-carbonitrile offers a valuable reference for understanding its potential solid-state conformation and intermolecular interactions.
Table 1: Crystallographic Data for 6-chloropyridine-2-carbonitrile [1]
| Parameter | Value |
| Chemical Formula | C₆H₃ClN₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| Unit Cell Dimensions | a = 6.1739 Å, b = 15.238 Å, c = 7.0123 Å |
| α = 90°, β = 112.492°, γ = 90° | |
| Volume | 609.5 ų |
| Z | 4 |
| Density (calculated) | 1.508 g/cm³ |
| R-factor | 0.0328 |
The crystal structure of 6-chloropyridine-2-carbonitrile reveals a planar molecule with intermolecular π-stacking and C-H···N interactions. It is plausible that this compound would adopt a similar planar geometry, with the pyrazine ring influencing the packing arrangement through potential N···H or N···Cl interactions.
Spectroscopic Comparison
Spectroscopic analysis provides valuable information regarding the electronic and vibrational properties of a molecule. Here, we compare the available spectroscopic data for the isomeric 3-Chloropyrazine-2-carbonitrile with predicted data for this compound.
Table 2: Spectroscopic Data Comparison
| Technique | 3-Chloropyrazine-2-carbonitrile (Experimental) [2][3] | This compound (Predicted/Expected) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.91 (d, J = 2.4 Hz, 1H), 8.88 (d, J = 2.4 Hz, 1H) | Expected two distinct signals for the two aromatic protons, likely in the δ 8.5-9.0 ppm range. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 150.67, 147.97, 144.26, 129.87, 114.66 | Expected five distinct signals for the five carbon atoms. |
| FT-IR (KBr, cm⁻¹) | 3088 (C-H str), 2242 (C≡N str), 1377 (C=C str), 1087 (C-N str) | Similar characteristic peaks are expected: C-H aromatic stretching (~3100-3000 cm⁻¹), a strong nitrile (C≡N) stretch (~2240-2220 cm⁻¹), and pyrazine ring vibrations. |
| Mass Spectrometry (ESI) | m/z 140.3 [M+H]⁺, 142.3 [M+H+2]⁺ | Predicted m/z for [M+H]⁺ is 140.00101. The isotopic pattern for one chlorine atom (approx. 3:1 ratio for ³⁵Cl and ³⁷Cl) would be a key identifier. |
The ¹H NMR spectrum of 3-Chloropyrazine-2-carbonitrile shows two doublets for the adjacent aromatic protons. For this compound, two distinct signals for the non-equivalent aromatic protons are also expected. The infrared spectra of both isomers should exhibit a characteristic strong absorption for the nitrile group. Mass spectrometry is a key technique to confirm the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern.
Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the general procedure for determining the crystal structure of a small molecule.
-
Crystal Growth: Single crystals of the compound are grown from a suitable solvent or by sublimation. The crystals should be well-formed and of an appropriate size (typically 0.1-0.3 mm in each dimension).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant, if necessary, to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed on a diffractometer. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector, such as a CCD or CMOS detector.[4][5]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections and integrating their intensities.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.[6]
Experimental workflow for single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: A standard ¹H NMR experiment is performed. This involves applying a radiofrequency pulse and acquiring the resulting free induction decay (FID). For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.[7]
-
Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.[8]
-
Background Spectrum: A background spectrum of the empty sample holder (or the KBr pellet holder) is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.
-
Data Processing: The interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber via a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum.[9][10]
Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography. The molecules are ionized, for example, by electrospray ionization (ESI), which generates protonated molecules [M+H]⁺.[11]
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
References
- 1. 6-Chloropyridine-2-carbonitrile | C6H3ClN2 | CID 118424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [chemicalbook.com]
- 3. 3-Chloropyrazine-2-carbonitrile CAS#: 55557-52-3 [m.chemicalbook.com]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Validation of Analytical Methods for 6-Chloropyrazine-2-carbonitrile
For researchers, scientists, and professionals in drug development, the purity and quantification of intermediates like 6-Chloropyrazine-2-carbonitrile are critical. This guide provides a comparative overview of suitable analytical methodologies for its validation. While specific validated performance data for this compound is not extensively published, this document outlines established methods for structurally analogous compounds. The presented data and protocols serve as a robust foundation for developing and validating analytical methods for this specific analyte. The primary analytical techniques compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The choice of analytical method for this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need for structural confirmation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity in a liquid mobile phase with UV detection. | Separation of volatile compounds in a gaseous mobile phase with mass spectrometric detection. | High-resolution separation in a liquid mobile phase with highly sensitive and specific mass spectrometric detection. |
| Typical Application | Purity assessment, quantification of the main component and known impurities in bulk material and simple matrices. | Analysis of volatile impurities, trace-level quantification, and identification of unknown volatile components. | Trace-level quantification in complex matrices (e.g., biological fluids), impurity profiling, and structural elucidation. |
| Sample Preparation | Simple dissolution in a suitable organic solvent (e.g., acetonitrile/water). | Dissolution in a volatile organic solvent; derivatization may be required for certain analytes. | Dissolution in mobile phase; may require sample clean-up (e.g., SPE) for complex matrices. |
| Linearity (r²) | > 0.999 (typical for related compounds) | > 0.999 (typical for related compounds) | > 0.999 (typical for related compounds) |
| Accuracy (% Recovery) | 98-102% (typical for related compounds) | 95-105% (typical for related compounds) | 97-103% (typical for related compounds) |
| Precision (%RSD) | < 2% (typical for related compounds) | < 5% (typical for related compounds) | < 3% (typical for related compounds) |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | pg/mL range |
Experimental Protocols
The following are proposed starting methodologies for the analysis of this compound based on methods for similar compounds. Optimization and validation are required for specific applications.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification and purity assessment of this compound in bulk drug substances.
-
Instrumentation: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid). A gradient elution may be necessary to separate impurities. A potential starting point is a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or 270 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is suitable for trace-level quantification of this compound and its impurities in complex matrices.
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. A gradient elution from 5% to 95% B over several minutes would be a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions would need to be determined by infusing a standard solution of this compound. For a compound with a molecular weight of approximately 139.5 g/mol , potential precursor ions could be [M+H]⁺ at m/z 140.5.
Mandatory Visualizations
The following diagrams illustrate the proposed analytical workflow and a relevant synthesis pathway where this compound is a key intermediate.
Caption: General workflow for the analysis of this compound.
A Comparative Cost-Benefit Analysis of Synthetic Routes to 6-Chloropyrazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Two principal synthetic strategies are considered for the preparation of chloropyrazine-2-carbonitriles: the Sandmeyer reaction of aminopyrazine precursors and the direct chlorination of pyrazine-2-carbonitrile. The Sandmeyer reaction offers a regioselective route to the desired 6-chloro isomer, whereas direct chlorination typically yields the 3-chloro isomer. This guide details a proposed protocol for the Sandmeyer synthesis of 6-Chloropyrazine-2-carbonitrile and provides experimental data for the synthesis of the 3-chloro isomer as a point of comparison.
Method 1: Sandmeyer Reaction for this compound (Proposed)
The Sandmeyer reaction is a versatile and widely used method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[1][2] This approach is the most promising for the regioselective synthesis of this compound, starting from 2-aminopyrazine-2-carbonitrile.
Logical Workflow of the Sandmeyer Reaction
Caption: Proposed workflow for the synthesis of this compound via the Sandmeyer reaction.
Proposed Experimental Protocol
The following protocol is based on general Sandmeyer reaction procedures.[3][4][5]
Part 1: Preparation of the Diazonium Salt
-
Dissolve 2-aminopyrazine-2-carbonitrile (1.0 eq) in an aqueous solution of hydrochloric acid (HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Part 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl.
-
Cool the CuCl solution to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the CuCl solution. Vigorous nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Method 2: Direct Chlorination for 3-Chloropyrazine-2-carbonitrile
Direct chlorination of the pyrazine ring offers an alternative route, though it typically leads to the 3-chloro isomer due to the directing effects of the pyrazine nitrogens. This method is presented for comparative purposes.
Logical Workflow of Direct Chlorination
References
A Comparative Guide to the Reactivity of 6-Chloropyrazine-2-carbonitrile and Other Halopyrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 6-chloropyrazine-2-carbonitrile with its fluoro, bromo, and iodo analogues in two key synthetic transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Understanding the relative reactivity of these versatile building blocks is crucial for the strategic design and efficient execution of synthetic routes in the development of novel pharmaceuticals and other functional materials.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing nitrile group, makes 6-halopyrazine-2-carbonitriles susceptible to nucleophilic aromatic substitution. This reaction is a cornerstone for introducing a wide range of functionalities, including amines, alkoxides, and thiolates.
Reactivity Comparison
The reactivity of 6-halopyrazine-2-carbonitriles in SNAr reactions is primarily governed by the electronegativity of the halogen substituent. A more electronegative halogen enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the rate of nucleophilic attack. Consequently, the general order of reactivity is as follows:
Fluoropyrazines > Chloropyrazines > Bromopyrazines > Iodopyrazines
Table 1: Relative Reactivity of 6-Halopyrazine-2-carbonitriles in Nucleophilic Aromatic Substitution (SNAr)
| Halogen (X) at C6 | Relative Reactivity | Rationale |
| Fluoro (F) | Highest | High electronegativity of fluorine strongly activates the pyrazine ring for nucleophilic attack. |
| Chloro (Cl) | High | Good balance of ring activation and leaving group ability. |
| Bromo (Br) | Moderate | Less activating than chlorine due to lower electronegativity. |
| Iodo (I) | Lowest | Least activating halogen in this series for SNAr. |
Experimental Protocol: A Representative SNAr Reaction
This protocol describes a general procedure for the reaction of a 6-halopyrazine-2-carbonitrile with a generic amine nucleophile.
Materials:
-
6-Halopyrazine-2-carbonitrile (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 6-halopyrazine-2-carbonitrile (1.0 eq) and the anhydrous solvent.
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add the non-nucleophilic base (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl-aryl compounds. For 6-halopyrazine-2-carbonitriles, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the 6-position.
Reactivity Comparison
In contrast to SNAr reactions, the reactivity of 6-halopyrazine-2-carbonitriles in Suzuki-Miyaura cross-coupling is primarily dictated by the carbon-halogen bond strength. The oxidative addition of the palladium(0) catalyst to the C-X bond is the rate-determining step, and weaker C-X bonds lead to faster reaction rates.[1] Therefore, the reactivity trend is the reverse of that observed for SNAr reactions.
Iodopyrazines > Bromopyrazines > Chloropyrazines > Fluoropyrazines
Iodo and bromo derivatives are generally the preferred substrates for Suzuki-Miyaura coupling due to their higher reactivity, often allowing for milder reaction conditions and lower catalyst loadings. While chloropyrazines can also be effective coupling partners, they typically require more specialized and highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) and higher reaction temperatures. Fluoropyrazines are generally unreactive in Suzuki-Miyaura cross-coupling reactions under standard conditions due to the very strong C-F bond.
Table 2: Relative Reactivity of 6-Halopyrazine-2-carbonitriles in Suzuki-Miyaura Cross-Coupling
| Halogen (X) at C6 | Relative Reactivity | Rationale |
| Iodo (I) | Highest | Weakest C-X bond, facilitating rapid oxidative addition of the Pd(0) catalyst.[1] |
| Bromo (Br) | High | Readily undergoes oxidative addition under standard Suzuki-Miyaura conditions. |
| Chloro (Cl) | Moderate | Stronger C-Cl bond requires more active catalyst systems and harsher conditions.[1] |
| Fluoro (F) | Lowest (Generally Unreactive) | Very strong C-F bond makes oxidative addition extremely difficult.[1] |
Experimental Protocol: A Representative Suzuki-Miyaura Reaction
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 6-halopyrazine-2-carbonitrile with a generic arylboronic acid.
Materials:
-
6-Halopyrazine-2-carbonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 eq)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or 2-MeTHF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add the 6-halopyrazine-2-carbonitrile (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. For chloro-substrates, higher temperatures and more active catalysts may be necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
A Spectroscopic Comparison of 6-Chloropyrazine-2-carbonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the spectroscopic properties of 6-Chloropyrazine-2-carbonitrile and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS), this document aims to provide valuable insights into the structural and electronic characteristics of these compounds, which are significant in the fields of medicinal chemistry and materials science.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. The chosen derivatives illustrate the influence of various substituents on the spectroscopic properties of the pyrazine ring.
Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃
| Substituent (at C-6) | H-3 | H-5 | Other Protons |
| -Cl (this compound) | 8.86 (d, J = 1.6 Hz) | 8.72 (d, J = 1.6 Hz) | - |
| -H (Pyrazine-2-carbonitrile) | 9.21 (d, J = 1.5 Hz) | 8.86 (dd, J = 2.5, 1.5 Hz) | 8.79 (d, J = 2.5 Hz, H-6) |
| -CH₃ (6-Methylpyrazine-2-carbonitrile) | 8.65 (s) | 8.55 (s) | 2.65 (s, 3H, CH₃) |
| -NH₂ (6-Aminopyrazine-2-carbonitrile) | 8.35 (d, J = 1.5 Hz) | 7.95 (d, J = 1.5 Hz) | 5.10 (br s, 2H, NH₂) |
| -OCH₃ (6-Methoxypyrazine-2-carbonitrile) | 8.40 (s) | 8.15 (s) | 4.05 (s, 3H, OCH₃) |
Note: Data for derivatives are based on 5-substituted pyrazine-2-carbonitriles as representative examples of substituent effects.[1]
Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃
| Substituent (at C-6) | C-2 | C-3 | C-5 | C-6 | C≡N | Other Carbons |
| -Cl (this compound) | ~145 | ~148 | ~144 | ~150 | ~117 | - |
| -H (Pyrazine-2-carbonitrile) | 147.1 | 144.9 | 143.8 | 147.1 | 117.5 | - |
| -NH₂ (5-Aminopyrazine-2-carbonitrile) | 155.1 | 136.2 | 130.5 | 146.3 | 118.2 | - |
Note: Data for this compound are estimated based on typical shifts for similar structures. Data for other compounds are from literature sources for comparison.
Table 3: FTIR Spectral Data (cm⁻¹)
| Substituent (at C-6) | ν(C≡N) | ν(C=N) / ν(C=C) (ring) | Other Key Bands |
| -Cl (this compound) | ~2240 | ~1580, 1470 | ~1150 (C-Cl) |
| -H (Pyrazine-2-carbonitrile) | 2242 | 1580, 1475, 1420 | 3088 (νCHar) |
| -NH₂ (5-Aminopyrazine-2-carbonitrile) | ~2225 | ~1600, 1500 | ~3400, 3300 (N-H stretch) |
| -OCH₃ (6-Methoxypyrazine-2-carbonitrile) | ~2230 | ~1590, 1490 | ~2950 (C-H stretch, CH₃), ~1250 (C-O stretch) |
Note: Values are approximate and can vary based on the sampling method.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ | [M+H]⁺ | Key Fragments |
| This compound | C₅H₂ClN₃ | 139.54 | 139/141 | 140/142 | 112/114 ([M-HCN]⁺) |
| Pyrazine-2-carbonitrile | C₅H₃N₃ | 105.10 | 105 | 106 | 78 ([M-HCN]⁺) |
| 6-Methylpyrazine-2-carbonitrile | C₆H₅N₃ | 119.12 | 119 | 120 | 92 ([M-HCN]⁺) |
| 6-Aminopyrazine-2-carbonitrile | C₅H₄N₄ | 120.11 | 120 | 121 | 93 ([M-HCN]⁺) |
| 6-Methoxypyrazine-2-carbonitrile | C₆H₅N₃O | 135.12 | 135 | 136 | 108 ([M-HCN]⁺), 104 ([M-OCH₃]⁺) |
Note: The presence of chlorine in this compound results in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III 400 MHz NMR spectrometer or an equivalent instrument was used for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation : Samples were dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition : Standard pulse programs were used for both ¹H and ¹³C acquisitions. For ¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra were obtained.
-
Data Processing : The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FTIR spectrometer or a similar instrument equipped with a universal attenuated total reflectance (ATR) accessory was used.
-
Sample Preparation : A small amount of the solid sample was placed directly on the ATR crystal. For solution-state measurements, the compound was dissolved in a suitable solvent (e.g., chloroform), and a drop of the solution was placed on the crystal, allowing the solvent to evaporate.
-
Data Acquisition : Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans was taken to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
Data Processing : The resulting spectrum was baseline-corrected and the peaks were labeled with their corresponding wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray ionization (ESI) source or a GC-MS system with an electron ionization (EI) source was utilized.
-
Sample Preparation (ESI) : Samples were dissolved in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 10 µg/mL. The solution was infused directly into the ESI source.
-
Data Acquisition : Mass spectra were recorded in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compounds.
-
Data Processing : The mass spectra were recorded and analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualizations
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of pyrazine derivatives.
Substituent Effects on Spectroscopic Properties
Caption: Influence of substituent electronic effects on NMR and FTIR spectra.
References
Safety Operating Guide
Proper Disposal of 6-Chloropyrazine-2-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides crucial safety and logistical information for the proper disposal of 6-Chloropyrazine-2-carbonitrile, a compound that requires careful management due to its hazardous properties. Adherence to these procedures is essential for mitigating risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation. Therefore, handling should occur in a well-ventilated area, such as a chemical fume hood.[1]
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles[1] |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[2] This chemical should never be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List the primary hazards associated with the compound (e.g., "Toxic," "Irritant").
-
Record the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
Keep the storage area away from heat, sparks, and open flames.
-
The storage location should be locked up or accessible only to qualified or authorized personnel.
-
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and evacuate unnecessary personnel.
-
For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Disposal Workflow
References
Personal protective equipment for handling 6-Chloropyrazine-2-carbonitrile
Essential Safety and Handling Guide for 6-Chloropyrazine-2-carbonitrile
This guide provides crucial safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and environmental protection in the laboratory. The recommendations are based on established safety practices for handling chlorinated aromatic compounds and nitriles.
Hazard Assessment and Safety Precautions
This compound is a compound that requires careful handling due to its chemical structure. While a specific, comprehensive safety data sheet (SDS) is not widely available, the functional groups—a chlorinated pyrazine ring and a nitrile group—suggest potential hazards. Similar compounds can cause skin and eye irritation.[1][2] Nitrile compounds may release toxic hydrogen cyanide gas under acidic conditions or high temperatures, and aromatic amines can be toxic.[3] Therefore, a conservative approach to safety is essential.
General Handling Precautions:
-
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Keep the compound away from heat and sources of ignition.[4]
-
Ensure that a safety shower and eyewash station are readily accessible.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is necessary to minimize exposure. The following equipment should be worn at all times when handling this compound.
1. Eye and Face Protection:
-
Safety Goggles: Wear tight-sealing chemical safety goggles to protect against splashes.[6][7]
-
Face Shield: For procedures with a higher risk of splashing or when handling larger quantities, a full-face shield should be worn over safety goggles.[6][8]
2. Hand Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are a common choice for laboratory settings and offer protection against a range of chemicals.[9][10][11] However, for chlorinated aromatic compounds, breakthrough times for nitrile gloves can be less than an hour.[12] For prolonged or direct contact, consider using gloves made of Viton, which has shown higher resistance to similar compounds, or implement a double-gloving policy with frequent changes.[12] Always inspect gloves for tears or degradation before and during use.
3. Body Protection:
-
Laboratory Coat: A standard, flame-resistant lab coat should be worn and kept fully fastened.
-
Chemical-Resistant Apron/Suit: For handling significant quantities or in situations with a high splash risk, supplement the lab coat with a chemical-resistant apron or coveralls.[7][8]
4. Respiratory Protection:
-
Fume Hood: All handling of solid and dissolved this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Respirator: If a fume hood is unavailable or if aerosol generation is unavoidable, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is required.[4][7] Regular fit-testing and cartridge replacement are mandatory when relying on respirators.[7]
Quantitative Data and Physical Properties
Below is a summary of available data for this compound. Specific occupational exposure limits have not been established; therefore, exposure should be minimized to the lowest achievable level.
| Property | Value |
| CAS Number | 6863-74-7 |
| Molecular Formula | C₅H₂ClN₃ |
| Molecular Weight | 139.54 g/mol |
| Appearance | Solid |
| Storage Temperature | Refer to supplier recommendations |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and compliance.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all required PPE is correctly donned. Prepare your workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood or in an enclosure that vents into the hood to avoid generating and inhaling dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, ensure all containers are securely sealed and clearly labeled.[13] Decontaminate the work area and any equipment used.
Spill Management
-
Evacuate and Alert: In case of a spill, alert personnel in the immediate area and evacuate if necessary.
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand.[13]
-
Cleanup: Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4] Avoid raising dust.
-
Decontamination: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[3]
Step-by-Step Disposal Protocol
Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.[3]
-
Waste Segregation: Isolate all waste containing this compound, including contaminated PPE, empty containers, and cleanup materials.[3]
-
Containerization: Place all waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.[3][13]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[3]
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.[3][13]
Procedural Workflow Diagram
The following diagram outlines the essential workflow for safely handling this compound from preparation to final disposal.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. gonowsafety.com [gonowsafety.com]
- 8. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. business.medtecs.com [business.medtecs.com]
- 12. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
